3-Fluoro-4-nitrobenzamide
Description
BenchChem offers high-quality 3-Fluoro-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHYKLBLOPFXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465388 | |
| Record name | 3-Fluoro-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3556-52-3 | |
| Record name | 3-Fluoro-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Fluoro-4-nitrobenzamide (CAS No. 3556-52-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Fluoro-4-nitrobenzamide, a key chemical intermediate. With full editorial control, this document is structured to deliver scientifically robust and actionable insights, moving beyond a standard template to address the specific nuances of this compound.
Introduction: Unveiling a Versatile Building Block
3-Fluoro-4-nitrobenzamide, identified by the CAS number 3556-52-3 , is a substituted aromatic amide of significant interest in medicinal chemistry and drug discovery.[1] Its molecular structure, featuring a fluorine atom and a nitro group ortho to each other on a benzamide scaffold, imparts a unique combination of reactivity and physicochemical properties. The strategic placement of these functional groups makes it a valuable precursor for the synthesis of a diverse range of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).
The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, while the nitro group serves as a versatile handle for further chemical transformations, most notably its reduction to an amine. This primary amine can then be elaborated into various functional groups and heterocyclic systems, which are prevalent in many drug candidates. This guide will delve into the synthesis, properties, reactivity, and applications of 3-Fluoro-4-nitrobenzamide, providing a foundational understanding for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Fluoro-4-nitrobenzamide is essential for its handling, reaction optimization, and incorporation into synthetic workflows.
| Property | Value | Source |
| CAS Number | 3556-52-3 | [1] |
| Molecular Formula | C₇H₅FN₂O₃ | [1] |
| Molecular Weight | 184.13 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents | Inferred from related compounds |
Synthesis of 3-Fluoro-4-nitrobenzamide: A Proposed Pathway
Synthesis of the Precursor: 3-Fluoro-4-nitrobenzoic Acid
The synthesis of 3-fluoro-4-nitrobenzoic acid (CAS No. 403-21-4) is a critical first step. A common and effective method involves the nitration of 3-fluorobenzoic acid.
Reaction Scheme:
Caption: Nitration of 3-fluorobenzoic acid.
Experimental Protocol: Nitration of 3-Fluorobenzoic Acid
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Reactant: Slowly add 3-fluorobenzoic acid to the cooled sulfuric acid while maintaining the temperature at 0 °C.
-
Nitration: Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture onto crushed ice. The precipitate, 3-fluoro-4-nitrobenzoic acid, is collected by filtration, washed with cold water until the washings are neutral, and dried.
Amidation of 3-Fluoro-4-nitrobenzoic Acid
The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. A common method involves the activation of the carboxylic acid followed by reaction with an ammonia source.
Reaction Scheme:
Caption: Proposed synthesis of 3-Fluoro-4-nitrobenzamide.
Experimental Protocol: Amidation via Acid Chloride
-
Acid Chloride Formation: Reflux a solution of 3-fluoro-4-nitrobenzoic acid in thionyl chloride (SOCl₂) or treat with oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).
-
Removal of Excess Reagent: After the reaction is complete (monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and appearance of the acid chloride carbonyl stretch), remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
Amination: Dissolve the crude 3-fluoro-4-nitrobenzoyl chloride in an inert solvent (e.g., DCM or THF) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide.
-
Workup and Purification: Stir the reaction mixture vigorously. The product, 3-Fluoro-4-nitrobenzamide, will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Reactivity and Chemical Behavior
The chemical reactivity of 3-Fluoro-4-nitrobenzamide is dictated by the interplay of its three functional groups: the amide, the fluorine atom, and the nitro group.
-
Nucleophilic Aromatic Substitution (SNAr): The benzene ring is highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effects of the nitro group and, to a lesser extent, the fluorine atom and the amide group. The fluorine atom, being a good leaving group in this context, is susceptible to displacement by various nucleophiles. The position ortho to the nitro group is particularly activated.[2][3] This reactivity allows for the introduction of a wide range of substituents at the 3-position.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group under various conditions (e.g., using SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This transformation is a cornerstone of its utility, as the resulting 4-amino-3-fluorobenzamide is a valuable precursor for the synthesis of nitrogen-containing heterocycles, such as benzimidazoles, which are common motifs in pharmacologically active compounds.
-
Amide Group Chemistry: The amide functional group can undergo hydrolysis under acidic or basic conditions to revert to the corresponding carboxylic acid. It can also be dehydrated to form a nitrile under harsh conditions.
Reaction Pathway Diagram:
Caption: Key reaction pathways of 3-Fluoro-4-nitrobenzamide.
Applications in Drug Discovery and Medicinal Chemistry
While specific examples of marketed drugs containing the 3-Fluoro-4-nitrobenzamide moiety are not prevalent, its structural features make it an attractive starting material and building block in drug discovery programs. Its utility can be inferred from the applications of structurally related compounds and the general principles of medicinal chemistry.
-
Scaffold for Biologically Active Molecules: The 4-amino-3-fluorobenzamide core, readily accessible from 3-Fluoro-4-nitrobenzamide, is a valuable scaffold. The amino and amide groups provide points for further derivatization to explore structure-activity relationships (SAR).
-
Precursor to Heterocyclic Systems: The ortho-amino benzamide structure is a classic precursor for the synthesis of various fused heterocyclic systems, such as quinazolinones and benzimidazoles. These heterocycles are privileged structures in medicinal chemistry, found in numerous drugs with diverse therapeutic activities, including anticancer, antiviral, and anti-inflammatory agents.
-
Modulation of Physicochemical Properties: The incorporation of the fluoro-nitro-benzamide motif can be a strategic choice to fine-tune the properties of a lead compound. The fluorine atom can improve metabolic stability and cell permeability, while the polar amide and nitro groups can be used to modulate solubility and hydrogen bonding interactions with biological targets. The electron-withdrawing nature of the substituents also influences the pKa of nearby functional groups.
Analytical Characterization
The identity and purity of 3-Fluoro-4-nitrobenzamide should be confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. The amide protons will appear as broad signals.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a sensitive probe for the presence and purity of the compound.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹).
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 3-Fluoro-4-nitrobenzamide and for monitoring reaction progress.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-4-nitrobenzamide. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from structurally related compounds such as 3-fluoro-4-nitrobenzonitrile and other nitroaromatics.
-
Potential Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Fluoro-4-nitrobenzamide, with its unique combination of functional groups, represents a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its activated aromatic ring allows for facile nucleophilic substitution, while the readily transformable nitro group opens pathways to a variety of nitrogen-containing heterocycles. Although detailed studies on this specific compound are limited, its synthetic accessibility from 3-fluoro-4-nitrobenzoic acid and its potential for elaboration into complex molecular architectures underscore its importance as a key intermediate for the discovery and development of novel therapeutic agents. This guide provides a solid foundation for researchers to understand and effectively utilize 3-Fluoro-4-nitrobenzamide in their synthetic endeavors.
References
-
Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved February 2, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Methyl 3-Fluoro-4-Nitrobenzoate: A Key Intermediate in Pharmaceutical and Agrochemical Development. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-nitrobenzonitrile. Retrieved February 2, 2026, from [Link]
-
The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis. (n.d.). Retrieved February 2, 2026, from [Link]
Sources
3-Fluoro-4-nitrobenzamide: A Strategic Scaffold for SNAr-Driven Ligand Discovery
Executive Summary
3-Fluoro-4-nitrobenzamide (CAS: 3556-52-3 ) is a high-value electrophilic building block predominantly used in the synthesis of pharmaceutical libraries and kinase inhibitors.[1][2] Its molecular architecture features a benzene ring substituted with an amide group at position 1, a fluorine atom at position 3, and a nitro group at position 4.
The defining characteristic of this scaffold is the electronic activation of the C3-fluorine atom by the ortho-nitro group. This arrangement renders the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing researchers to rapidly introduce diverse amine functionalities under mild conditions. Consequently, it has become a staple "headpiece" in DNA-Encoded Library (DEL) synthesis and a core fragment in the development of BMPR2 inhibitors and Factor Xa antagonists.
Molecular Architecture & Electronic Properties
Structural Specifications
-
Molecular Formula: C7H5FN2O3[2]
-
Molecular Weight: 184.12 g/mol
-
Physical State: Pale yellow to white solid
-
Solubility: Low in water; soluble in polar aprotic solvents (DMSO, DMF, DMAc).
Electronic Topology & Reactivity Hotspots
The reactivity of 3-Fluoro-4-nitrobenzamide is dictated by the synergistic electron-withdrawing effects of its substituents.
-
The Ortho-Effect (C3-C4): The nitro group (-NO2) at C4 is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-R). This creates a significant partial positive charge (
) at the ortho position (C3) and para position (C1). -
The Leaving Group (Fluorine): Fluorine is highly electronegative, further polarizing the C3-F bond. While a poor leaving group in SN1/SN2 reactions, fluorine is the best halogen leaving group in SNAr reactions because its high electronegativity stabilizes the Meisenheimer complex intermediate.
-
The Amide Handle (C1): The amide group is relatively stable under SNAr conditions but provides a vector for hydrogen bonding in the final drug target or a connection point for DNA tags in library synthesis.
Data Summary Table
| Property | Value | Context |
| Melting Point | ~174–175°C (Acid precursor); Amide typically >150°C | Solid handling required |
| pKa | ~10-11 (Amide NH) | Weakly acidic |
| LogP | ~0.8 - 1.2 | Moderate lipophilicity |
| H-Bond Donors | 2 (Amide NH2) | Target binding interaction |
| H-Bond Acceptors | 4 (NO2, C=O, F) | Target binding interaction |
Synthesis & Manufacturing
The industrial synthesis of 3-Fluoro-4-nitrobenzamide typically proceeds from 3-Fluoro-4-nitrobenzoic acid (CAS 403-21-4).[1] This route is preferred over direct nitration of 3-fluorobenzamide due to regioselectivity issues (nitration would likely occur at C6 or C2).
Primary Synthetic Route (Acid Chloride Method)
This protocol ensures high yield and purity by activating the carboxylic acid before amidation.
Step 1: Activation
-
Reagents: Thionyl Chloride (SOCl2) or Oxalyl Chloride.
-
Catalyst: DMF (Dimethylformamide) to form the Vilsmeier-Haack intermediate.
-
Conditions: Reflux (SOCl2) or 0°C to RT (Oxalyl chloride/DCM).
Step 2: Amidation
-
Reagents: Aqueous Ammonia (28-30%) or Ammonia gas in dioxane/THF.
-
Workup: The product typically precipitates upon addition of water/ice. Filtration yields the crude amide.
Reactivity Profile & Synthetic Utility[6][7]
The core utility of this molecule lies in its ability to undergo divergent synthesis . It serves as a branching point: one path modifies the C3 position via SNAr, and the other modifies the C4 position via reduction.
Nucleophilic Aromatic Substitution (SNAr)
This is the most critical reaction. The C3-Fluorine is displaced by primary or secondary amines.
-
Nucleophiles: Aliphatic amines (proline, piperazine), benzylamines, anilines (require stronger bases).
-
Base: DIPEA (Hünig's base), K2CO3, or TEA.
-
Solvent: DMSO, DMF, or NMP (polar aprotic is essential to solvate the nucleophile and stabilize the transition state).
-
Temperature: Often proceeds at RT to 60°C due to the high activation by the nitro group.
Nitro Reduction & Cyclization
Following SNAr, the C4-Nitro group can be reduced to an aniline (C4-NH2).
-
Reagents: Fe/NH4Cl, SnCl2, H2/Pd-C, or Na2S2O4.
-
Outcome: This generates an ortho-diamine system (C3-Amino, C4-Amino), which is the immediate precursor to Benzimidazoles (via reaction with aldehydes) or Quinoxalines .
Visual Reaction Pathways
The following diagram illustrates the divergent synthesis capabilities of the scaffold.
Figure 1: Divergent synthetic pathways from 3-Fluoro-4-nitrobenzamide. The Blue path represents the standard workflow for generating benzimidazole libraries.
Case Study: BMPR2 Kinase Inhibitors
Recent medicinal chemistry campaigns (e.g., J. Med. Chem. 2023) have utilized 3-Fluoro-4-nitrobenzamide to discover selective inhibitors for BMPR2 (Bone Morphogenetic Protein Receptor type 2), a target for pulmonary arterial hypertension.
The Synthetic Logic
-
Headpiece Attachment: The acid precursor (3-fluoro-4-nitrobenzoic acid) was first attached to a benzylamine "tail" to form the amide bond (creating the N-benzyl-3-fluoro-4-nitrobenzamide core).[5]
-
Library Diversification (SNAr): The C3-Fluorine was displaced by various aliphatic amines (e.g., piperazines).[6]
-
Core Formation: Nitro reduction and cyclization yielded the benzimidazole core.
-
Result: Compounds CDD-1115 and CDD-1431 demonstrated nanomolar potency (Ki ~6–20 nM) and high selectivity, validated by thermal shift assays (ΔTm > 13°C).[6]
Experimental Protocols
Protocol A: General SNAr Displacement
Use this protocol to functionalize the C3 position with an amine.
-
Preparation: Dissolve 3-Fluoro-4-nitrobenzamide (1.0 equiv) in anhydrous DMSO (0.2 M concentration).
-
Addition: Add the amine nucleophile (1.2 – 1.5 equiv).
-
Base: Add DIPEA (Diisopropylethylamine, 2.0 equiv).
-
Reaction: Stir at 60°C for 2–4 hours. Monitor by LC-MS (Target mass: M - F + N-R).
-
Note: If using volatile amines, use a sealed tube.
-
-
Workup: Pour into crushed ice/water. The yellow/orange precipitate (nitro-amine product) is collected by filtration. Wash with water to remove DMSO.
Protocol B: Nitro Reduction (Iron-Mediated)
Use this protocol to convert the nitro group to an aniline.
-
Solvent System: Suspend the nitro compound in Ethanol/Water (3:1).
-
Reagents: Add Iron powder (5.0 equiv) and Ammonium Chloride (NH4Cl, 5.0 equiv).
-
Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 1–2 hours.
-
Visual Cue: The bright yellow color of the nitro compound will fade to a pale brown/colorless solution (iron sludge will be dark).
-
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate to obtain the diamine.
Safety & Stability
-
Thermal Stability: Nitroaromatic compounds can be energetic.[7] While 3-Fluoro-4-nitrobenzamide is generally stable, DSC (Differential Scanning Calorimetry) is recommended before scaling up reactions >100g to check for decomposition exotherms.
-
Toxicity: Like many nitro-aromatics and fluorinated benzenes, it should be treated as a potential skin irritant and toxicant. Use gloves and work in a fume hood.
-
Storage: Store in a cool, dry place. The amide bond is stable to hydrolysis under neutral conditions but will hydrolyze in strong acid/base at high temperatures.
References
-
Synthesis and BMPR2 Inhibition: Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of Medicinal Chemistry, 2023.[6]
-
DNA-Encoded Library Methodology: Tandem Nitro Reduction and Amide Condensation for the On-DNA Synthesis of Natural Product-Inspired Skeletons. Organic Letters, 2021.
-
General SNAr Reactivity: Nucleophilic Aromatic Substitution of 4-Fluoro-3-nitro-derivatives. BenchChem Technical Reviews.
-
Factor Xa Inhibitors: Patent WO1998057937A1: Inhibitors of Factor Xa with a neutral P1 specificity group.[8] Google Patents.
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3-Fluoro-4-nitrobenzamide physical state and appearance
Technical Guide: Physicochemical Profile & Characterization of 3-Fluoro-4-nitrobenzamide
Document Control:
-
Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, BMPR2 Modulators)
-
Author Role: Senior Application Scientist
Executive Summary: The Structural Scaffold
3-Fluoro-4-nitrobenzamide (CAS 3556-52-3) is a critical aromatic building block used primarily in the synthesis of small-molecule kinase inhibitors and receptor antagonists.[1] Unlike its isomer 2-fluoro-4-nitrobenzamide (often associated with androgen receptor antagonists), the 3-fluoro variant provides specific steric and electronic properties essential for binding affinity in targets such as Bone Morphogenetic Protein Receptor type 2 (BMPR2).[1]
This guide provides a definitive technical analysis of its physical state, appearance, and characterization protocols. For researchers in drug development, understanding the physical behavior of this intermediate is the first line of defense against batch failure during multi-step synthesis.
Physicochemical Profile
The physical appearance of 3-Fluoro-4-nitrobenzamide is a direct reflection of its electronic structure.[1] The nitro group (
Physical State and Appearance[1]
-
State: Solid, crystalline powder.
-
Color: Pale Yellow to Yellow .
-
Scientific Context: The yellow coloration arises from the
transition of the nitro group conjugated with the benzene ring. A shift to dark orange or brown often indicates oxidative degradation or the presence of azo-impurities.[1]
-
-
Texture: Typically fine needles or amorphous-looking aggregates depending on the recrystallization solvent (e.g., Ethanol vs. Toluene).
Critical Constants Table
| Property | Specification Range | Technical Insight |
| Melting Point (MP) | 150 – 155 °C | Primary purity indicator.[1] A range >2°C suggests eutectic impurities. Note: Do not confuse with the acid precursor (MP ~170°C). |
| Molecular Weight | 184.13 g/mol | Used for stoichiometric calculations. |
| Solubility (Good) | DMSO, DMF, Methanol | Polar aprotic solvents disrupt the intermolecular H-bonds of the amide. |
| Solubility (Poor) | Water, Hexane | High lipophilicity prevents aqueous dissolution. |
| Hygroscopicity | Low to Moderate | Store under inert atmosphere to prevent hydrolysis to the acid. |
Material Characterization & Validation Protocols
As a scientist, you cannot rely on visual inspection alone. The following self-validating protocols ensure the material meets the stringent requirements for downstream GMP synthesis.
Protocol: Melting Point Determination (Thermodynamic Validation)
-
Objective: Confirm identity and purity via phase transition analysis.
-
Method: Capillary method (DSC preferred for high precision).
-
Preparation: Pack the dry powder into a capillary tube to a height of 2–3 mm. Ensure no air gaps (tapping required).
-
Ramp Rate: Heat rapidly to 140°C, then reduce ramp to 1.0°C/min .
-
Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).
-
Pass Criteria: Range is within 150–155°C and the interval (
) is . -
Fail Criteria: Melting onset <145°C indicates significant solvent retention or precursor contamination.
-
Protocol: HPLC Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% TFA).
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Retention Logic: The amide is less polar than the corresponding acid impurity but more polar than the nitrile derivatives.
Synthesis & Impurity Logic
Understanding the origin of the compound helps in identifying physical anomalies. 3-Fluoro-4-nitrobenzamide is typically synthesized via the amidation of 3-fluoro-4-nitrobenzoic acid.[1]
Visualization: Synthesis & QC Workflow
The following diagram illustrates the critical control points where physical appearance acts as a quality gate.
Figure 1: Synthesis workflow and critical quality control gates. Note that the transition from 'Dark Yellow' (Crude) to 'Pale Yellow' (Final) is a visual indicator of successful purification.
Handling, Safety, and Storage
Safety Profile (GHS Classifications)
-
Signal Word: Warning.
-
Hazards:
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory. Nitro-aromatics can be absorbed through the skin.[1][8]
Storage Conditions
-
Temperature: Room temperature (15–25°C).
-
Atmosphere: Keep container tightly sealed. While stable, prolonged exposure to moisture can hydrolyze the amide back to the benzoic acid precursor (observable as a shift in melting point toward 170°C).
-
Light: Protect from direct sunlight to prevent photo-oxidation (darkening of the yellow powder).[1]
Isomer Alert: A Critical Distinction
Researchers often confuse CAS 3556-52-3 with its isomers. It is vital to verify the substitution pattern using NMR.
-
Isomer: 2-Fluoro-4-nitrobenzamide (CAS 350-32-3)[1][3][9][10]
-
Use: Androgen receptor antagonists (Enzalutamide intermediates).
-
Visualizing the Difference:
Figure 2: Differentiation between the target compound and its common pharmaceutical isomer.
References
-
Sigma-Aldrich / Merck . Product Specification: 3-Fluoro-4-nitrobenzamide (CAS 3556-52-3).[1][3][6] Retrieved from [1]
-
PubChem . Compound Summary for CID 12814889 (3-Fluoro-4-nitrobenzamide). National Library of Medicine. Retrieved from
-
ChemicalBook . 3-Fluoro-4-nitrobenzamide Properties and Supplier Data. Retrieved from
-
S. Guernier et al. Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors. Journal of Medicinal Chemistry (ACS). 2023.[4][11] (Contextualizes the use of this amide as a building block). Retrieved from
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Navigating the Solubility Landscape of 3-Fluoro-4-nitrobenzamide: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This technical guide provides an in-depth analysis of the solubility of 3-fluoro-4-nitrobenzamide, a compound of interest in medicinal chemistry. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a predictive solubility framework based on its physicochemical properties and the known behavior of its structural analogs, particularly the parent compound, benzamide. Furthermore, we present detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate precise and reliable data. This document is designed to be a practical and authoritative resource for scientists navigating the complexities of early-stage drug development, bridging the gap between theoretical understanding and experimental execution.
The Critical Role of Solubility in Drug Discovery and Development
The journey of a promising molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. The solubility of an API profoundly influences its bioavailability, dissolution rate, and the feasibility of various dosage forms. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of a drug candidate's potential success. Early and accurate assessment of solubility in a range of organic solvents is crucial for a variety of downstream processes, including:
-
Synthetic Chemistry: Facilitating reaction workups, purification, and crystallization.
-
Formulation Development: Enabling the creation of stable and effective oral, parenteral, and topical dosage forms.
-
Pharmacokinetic and Toxicological Studies: Ensuring accurate dosing and interpretation of in vitro and in vivo results.
This guide focuses on 3-fluoro-4-nitrobenzamide, providing a robust framework for understanding and experimentally determining its solubility in relevant organic solvents.
Physicochemical Properties and Predicted Solubility Profile of 3-Fluoro-4-nitrobenzamide
Table 1: Physicochemical Properties of 3-Fluoro-4-nitrobenzamide and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Notes |
| 3-Fluoro-4-nitrobenzamide | C₇H₅FN₂O₃ | 184.12 | 172[1] | 14.48[1] | Target compound of this guide. |
| Benzamide | C₇H₇NO | 121.14 | 127-130 | ~17 | Parent compound, extensively studied. |
| 4-Fluoro-3-nitrobenzoic Acid | C₇H₄FNO₄ | 185.11 | 123-126 | - | Isomeric acid, provides structural context. |
The relatively high melting point of 3-fluoro-4-nitrobenzamide (172 °C) suggests strong intermolecular forces in its crystal lattice, which will need to be overcome by solvent-solute interactions for dissolution to occur. The predicted pKa of 14.48 indicates that the amide proton is weakly acidic, and the molecule will be predominantly neutral in most organic solvents.
The Influence of Substituents on Solubility
The solubility of 3-fluoro-4-nitrobenzamide will be governed by the interplay of its functional groups: the benzamide backbone, the electron-withdrawing nitro group, and the electronegative fluorine atom.
-
Benzamide Backbone: The amide group (-CONH₂) is capable of both donating and accepting hydrogen bonds, which generally enhances solubility in polar protic solvents like alcohols. The benzene ring, however, is hydrophobic and will favor interactions with less polar solvents. Benzamide itself is soluble in many organic solvents.[2]
-
Nitro Group (-NO₂): The highly polar nitro group can act as a hydrogen bond acceptor. Its presence is expected to increase the polarity of the molecule, potentially enhancing solubility in polar aprotic solvents like acetone and ethyl acetate.
-
Fluoro Group (-F): The small and highly electronegative fluorine atom can participate in weak hydrogen bonding and dipole-dipole interactions. Its effect on solubility can be complex, sometimes increasing and sometimes decreasing solubility depending on its position and the nature of the solvent.
Predicted Solubility Hierarchy
Based on the known solubility of benzamide and the electronic properties of the fluoro and nitro substituents, we can predict a general solubility order for 3-fluoro-4-nitrobenzamide in common organic solvents. Studies on benzamide have shown its solubility to generally follow the order: methanol > acetone > ethanol > 1-propanol > 1-butanol > ethyl acetate > acetonitrile.[3][4]
Given the increased polarity imparted by the nitro group, it is anticipated that 3-fluoro-4-nitrobenzamide will exhibit good solubility in polar aprotic solvents that can effectively solvate this group. Therefore, a predicted solubility hierarchy would be:
Dimethyl Sulfoxide (DMSO) > N,N-Dimethylformamide (DMF) > Acetone > Methanol > Ethanol > Ethyl Acetate > Acetonitrile
It is crucial to emphasize that this is a predictive model. The precise quantitative solubility must be determined experimentally. The following sections provide detailed protocols for this purpose.
Experimental Determination of Solubility: A Methodological Guide
The experimental determination of solubility can be broadly categorized into two types: thermodynamic and kinetic solubility.[5] Both provide valuable, albeit different, insights into a compound's behavior.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[6] It represents the true solubility of the most stable solid form of the compound and is typically determined using the shake-flask method.[7]
This protocol is designed to be a self-validating system by ensuring that equilibrium is reached.
Materials:
-
3-Fluoro-4-nitrobenzamide (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Procedure:
-
Preparation: Add an excess amount of solid 3-fluoro-4-nitrobenzamide to a series of vials. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.[7]
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[5][7] To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should be constant across the later time points.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[1]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent and quantify the concentration of 3-fluoro-4-nitrobenzamide using a pre-validated HPLC method with a calibration curve.
-
Data Reporting: Express the solubility in units of mg/mL or mol/L.
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution.[9] It is a high-throughput method often used in early drug discovery to quickly assess the solubility of a large number of compounds.[5] This method typically involves adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer or organic solvent and monitoring for precipitation.[2]
Nephelometry measures the light scattered by suspended particles and is a sensitive method for detecting precipitation.[10]
Materials:
-
3-Fluoro-4-nitrobenzamide stock solution (e.g., 10 mM in DMSO)
-
Selected organic solvents
-
96-well or 384-well microplates
-
Automated liquid handler
-
Microplate nephelometer
Procedure:
-
Plate Preparation: Using an automated liquid handler, dispense the selected organic solvents into the wells of a microplate.
-
Compound Addition: Add increasing volumes of the 3-fluoro-4-nitrobenzamide stock solution to the solvent-containing wells to create a concentration gradient.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature with gentle shaking.
-
Measurement: Measure the turbidity of each well using a microplate nephelometer. The instrument directs a laser beam through the sample and measures the forward-scattered light.[10]
-
Data Analysis: Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.
Diagram 2: Workflow for Kinetic Solubility Determination
Caption: Workflow for determining kinetic solubility using a nephelometric assay.
Causality and Self-Validation in Solubility Experiments
Expertise in Experimental Design: The choice between determining thermodynamic and kinetic solubility is driven by the stage of drug development. Kinetic solubility is a rapid screening tool for early discovery, while thermodynamic solubility provides the definitive data required for formulation and preclinical development.[5] The extended incubation time in the shake-flask method is critical to ensure that the system reaches a true equilibrium, accounting for any potential solid-state transformations that might occur in solution.
Trustworthiness Through Self-Validation: The shake-flask protocol incorporates a self-validating step by sampling at multiple time points. Consistent results over time provide confidence that equilibrium has been achieved. For nephelometric assays, the inclusion of control compounds with known solubility profiles is essential for validating the performance of the assay on a given day.
Conclusion
While a definitive, quantitative solubility profile for 3-fluoro-4-nitrobenzamide in various organic solvents awaits experimental determination, this guide provides a robust predictive framework based on its physicochemical properties and the behavior of its parent compound, benzamide. The provided detailed protocols for both thermodynamic and kinetic solubility determination offer researchers the necessary tools to generate this critical data with high confidence. A thorough understanding and application of these principles and methods will undoubtedly accelerate the development of drug candidates like 3-fluoro-4-nitrobenzamide by enabling rational, data-driven decisions in synthesis, formulation, and preclinical evaluation.
References
-
Plateforme de chimie biologique intégrative de Strasbourg (PCBiS). Thermodynamic solubility. [Link]
-
Alves, M. N. M., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]
-
Quora. (2017). How to perform the shake flask method to determine solubility. [Link]
-
Imperial College London. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Solubility of Things. Benzamide. [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
ACS Publications. Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
BMG LABTECH. Kinetic solubility automated screen. [Link]
-
PubMed. Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal. [Link]
-
JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. [Link]
-
CORA. Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. [Link]
-
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]
-
ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]
Sources
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- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
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- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
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- 8. dissolutiontech.com [dissolutiontech.com]
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- 10. bmglabtech.com [bmglabtech.com]
Theoretical & Synthetic Profile: 3-Fluoro-4-nitrobenzamide
[1]
Executive Summary
3-Fluoro-4-nitrobenzamide (CAS: 3556-52-3) represents a high-utility electrophilic scaffold in medicinal chemistry.[1] Distinguished by its "push-pull" electronic architecture, the compound features a nitro group that strongly activates the ortho-fluorine atom toward Nucleophilic Aromatic Substitution (SNAr), while the benzamide moiety serves as a stable, hydrogen-bonding pharmacophore often retained in final drug candidates (e.g., PARP inhibitors). This guide details the theoretical electronic properties, synthetic utility, and handling protocols for this critical building block.
Molecular Architecture & Electronic Theory
Electronic Distribution and Reactivity
The reactivity of 3-Fluoro-4-nitrobenzamide is governed by the interplay between the electron-withdrawing nitro group (-NO₂) and the fluorine atom.[1]
-
Activation: The nitro group at the C4 position exerts a strong mesomeric (-M) and inductive (-I) withdrawing effect.[1] This significantly depletes electron density at the C3 carbon (bearing the fluorine), lowering the energy of the transition state for nucleophilic attack.
-
The Leaving Group: Fluorine, being highly electronegative, further polarizes the C-F bond. In SNAr reactions, the rate-determining step is often the nucleophilic addition; the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate more effectively than other halogens, making it a superior leaving group in this specific context.
-
The Amide Handle: The amide group at C1 is moderately electron-withdrawing but primarily serves as a directing group for crystal packing (via intermolecular hydrogen bonding) and a protected carboxylic acid equivalent.[1]
Visualization: Electronic Activation Map
The following diagram illustrates the electronic vectors that dictate the molecule's reactivity, highlighting the activation of the C3 position.
Caption: Electronic influence map showing the activation of the C3-Fluorine by the C4-Nitro group.
Physicochemical Profile
The following data consolidates theoretical and experimental values critical for assay development and synthetic planning.
| Property | Value | Context |
| Molecular Formula | C₇H₅FN₂O₃ | - |
| Molecular Weight | 184.13 g/mol | - |
| CAS Number | 3556-52-3 | Unique Identifier |
| Melting Point | ~172 °C | Solid state stability [1] |
| LogP (Predicted) | ~0.8 | Lipophilicity suitable for CNS penetration |
| H-Bond Donors | 1 (Amide NH₂) | Critical for protein binding |
| H-Bond Acceptors | 3 (Nitro O, Amide O, F) | Interaction points |
| Solubility | Low in water; Soluble in DMSO, DMF | Polar aprotic solvents recommended |
Synthetic Reactivity & Mechanistic Pathways[1]
Nucleophilic Aromatic Substitution (SNAr)
The most common application of 3-Fluoro-4-nitrobenzamide is the displacement of the fluorine atom by primary or secondary amines.[1]
-
Mechanism: Addition-Elimination.[1] The nucleophile attacks C3, forming a resonance-stabilized Meisenheimer complex (stabilized by the para-nitro group).[1] Fluoride is then eliminated.[1]
-
Utility: This reaction is used to introduce complex amine side chains while retaining the nitro group for subsequent reduction.[1]
Nitro Reduction & Cyclization
Post-functionalization, the nitro group is often reduced to an aniline (using Pd/C + H₂ or Fe/NH₄Cl).
-
Benzimidazole Formation: If the SNAr step introduced an amine with a pendant group, the resulting ortho-diamine system can be cyclized with aldehydes or carboxylic acids to form benzimidazoles, a privileged scaffold in kinase inhibitors.
Visualization: Synthetic Workflow
Caption: Synthetic divergence from the 3-Fluoro-4-nitrobenzamide scaffold.
Experimental Protocol: Synthesis & Handling
Protocol: Synthesis from 3-Fluoro-4-nitrobenzoic Acid
While the amide is commercially available, in-house synthesis ensures purity and allows for isotopic labeling if required.[1]
Reagents:
-
3-Fluoro-4-nitrobenzoic acid (1.0 eq)[1]
-
Thionyl chloride (SOCl₂, 5.0 eq)
-
Ammonium hydroxide (conc.[1] NH₄OH, excess)
-
Dichloromethane (DCM)[1]
Step-by-Step Methodology:
-
Acid Chloride Formation: In a dry round-bottom flask equipped with a reflux condenser, suspend 3-Fluoro-4-nitrobenzoic acid in anhydrous DCM.
-
Activation: Add Thionyl chloride dropwise. Add a catalytic amount of DMF (1-2 drops) to initiate the reaction.[1] Reflux for 2-3 hours until the solution becomes clear and gas evolution (HCl/SO₂) ceases.
-
Isolation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂. Co-evaporate with toluene twice to ensure complete removal of acidic volatiles.[1]
-
Amidation: Dissolve the crude acid chloride residue in dry DCM. Cool the solution to 0°C in an ice bath.
-
Quench: Slowly add the acid chloride solution to a vigorously stirred solution of concentrated ammonium hydroxide (or ammonia in dioxane) at 0°C.
-
Workup: Stir for 1 hour at room temperature. The product typically precipitates.[1] Filter the solid, wash with cold water (to remove ammonium salts) and cold ether.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Safety Note: This compound is a skin and eye irritant.[1][2][3] The nitro group poses a potential explosion hazard if heated under confinement; avoid grinding large quantities dry.[1]
Medicinal Chemistry Applications
Fragment-Based Drug Design (FBDD)[1]
-
PARP Inhibitors: The benzamide motif mimics the nicotinamide moiety of NAD+, the cofactor for Poly (ADP-ribose) polymerase (PARP).[1] 3-Fluoro-4-nitrobenzamide serves as a fragment to probe the S1 pocket of PARP enzymes, where the amide forms critical hydrogen bonds with Gly863 and Ser904 (in PARP1).[1]
-
Covalent Inhibitors: The activated fluorine allows for the introduction of cysteine-reactive warheads (e.g., acrylamides) via SNAr with diamine linkers, facilitating the design of targeted covalent inhibitors.
References
Sources
- 1. 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 67987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
potential research applications of 3-Fluoro-4-nitrobenzamide
Technical Whitepaper: Strategic Utilization of 3-Fluoro-4-nitrobenzamide in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 3-Fluoro-4-nitrobenzamide (CAS 3556-52-3) represents a "privileged scaffold"—a molecular platform capable of generating diverse bioactive libraries through predictable, orthogonal chemical transformations. Its utility stems from the unique electronic push-pull relationship between the electron-withdrawing nitro group and the ortho-fluorine atom. This electronic environment activates the fluorine toward Nucleophilic Aromatic Substitution (SNAr), while the amide moiety serves as a critical hydrogen-bond donor/acceptor often required for target engagement (e.g., in PARP or kinase binding pockets).
This guide delineates the mechanistic pathways, experimental protocols, and strategic applications of this compound, moving beyond basic reactivity to high-value heterocyclic construction.
Chemical Profile & Reactivity Map
The reactivity of 3-Fluoro-4-nitrobenzamide is defined by three distinct functional zones, allowing for sequential, non-interfering modifications.
-
Zone 1: The Activated Fluorine (C3 Position): The para-nitro group and meta-amide group exert a strong inductive and mesomeric electron-withdrawing effect, making the C3-fluorine highly electrophilic. It is readily displaced by primary/secondary amines, thiols, and alkoxides under mild conditions.
-
Zone 2: The Nitro Group (C4 Position): Serves as a "masked" aniline. Upon reduction, it provides the second nitrogen required for imidazole or pyrazine ring formation.
-
Zone 3: The Primary Amide (C1 Position): Acts as a stable anchor during SNAr and reduction steps but can be dehydrated to a nitrile or hydrolyzed to an acid if required for late-stage diversification.
Reactivity Visualization
Figure 1: Divergent synthetic pathways originating from the 3-Fluoro-4-nitrobenzamide scaffold.
Core Application: Synthesis of 1,2-Disubstituted Benzimidazoles
The most potent application of this scaffold is the rapid assembly of benzimidazole libraries. Benzimidazoles are ubiquitous in medicinal chemistry, serving as cores for proton pump inhibitors, antihypertensives, and kinase inhibitors.
Mechanism of Action
The synthesis follows a "Displace-Reduce-Cyclize" sequence:
-
Displacement: An amine (R-NH₂) attacks the C3 position, ejecting fluoride. The nitro group remains intact.
-
Reduction: The nitro group is reduced to an amine, resulting in an ortho-phenylenediamine intermediate.
-
Cyclization: The diamine condenses with an aldehyde (R'-CHO) or carboxylic acid to close the imidazole ring.
Experimental Protocol: The "One-Pot" Cascade
Note: While step-wise isolation is cleaner, this optimized protocol minimizes handling.
Reagents:
-
Substrate: 3-Fluoro-4-nitrobenzamide (1.0 eq)
-
Nucleophile: Primary amine (e.g., Benzylamine, 1.1 eq)
-
Base: DIPEA (Diisopropylethylamine, 2.0 eq)
-
Solvent: DMSO or DMF (anhydrous)
-
Reductant: Sodium dithionite (Na₂S₂O₄) or Fe powder/NH₄Cl.
Step-by-Step Methodology:
-
SNAr Reaction:
-
Dissolve 3-Fluoro-4-nitrobenzamide (1 mmol) in DMF (5 mL).
-
Add DIPEA (2 mmol) followed by the primary amine (1.1 mmol).
-
Critical Control Point: Stir at 60°C for 2–4 hours. Monitor by LCMS for the disappearance of the starting material (m/z 184) and appearance of the intermediate (m/z 184 + amine mass - HF).
-
Why: The amide group can form H-bonds that reduce reactivity; mild heating ensures complete conversion without hydrolyzing the amide.
-
-
In-Situ Reduction (Fe/NH₄Cl Method):
-
Cool the reaction mixture to room temperature.
-
Add saturated aqueous NH₄Cl (2 mL) and Iron powder (5 eq).
-
Heat to 80°C with vigorous stirring for 2 hours.
-
Validation: The solution will turn from yellow/orange (nitro) to colorless/brown (amine). LCMS should show the mass of the diamine (M+H).
-
-
Oxidative Cyclization (with Aldehyde):
-
Filter off iron residues. To the filtrate, add the desired aldehyde (1.0 eq) and Na₂S₂O₅ (1.2 eq) as an oxidant/catalyst.
-
Heat at 100°C for 4 hours.
-
Workup: Pour into ice water. The benzimidazole product often precipitates. If not, extract with EtOAc.
-
Data Summary: Typical Yields
| Nucleophile (R-NH₂) | Aldehyde (R'-CHO) | Product Type | Typical Yield (%) |
| Benzylamine | Benzaldehyde | 1-Benzyl-2-phenyl-benzimidazole-5-carboxamide | 75-85% |
| Aniline | 4-Cl-Benzaldehyde | 1-Phenyl-2-(4-chlorophenyl)-benzimidazole... | 60-70% |
| Methylamine | Formic Acid | 1-Methyl-benzimidazole-5-carboxamide | 80-90% |
Advanced Application: PARP & Kinase Inhibitor Scaffolds
In Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., analogs of Olaparib), the benzamide motif is crucial for mimicking the nicotinamide moiety of NAD+.
Strategic Design: Using 3-Fluoro-4-nitrobenzamide allows researchers to install the "warhead" (the benzamide) first, and then build the hydrophobic tail required for selectivity.
Workflow:
-
Scaffold: Start with 3-Fluoro-4-nitrobenzamide.[1]
-
Tail Attachment: React with a piperazine or piperidine derivative via SNAr.
-
Core Formation: Reduce and cyclize to lock the conformation.
This approach is superior to starting with the carboxylic acid because it avoids the late-stage amidation step, which can be difficult if the molecule has other competing nucleophilic sites.
Visualization of the Benzimidazole Pathway
Figure 2: Step-wise construction of the benzimidazole core targeting kinase/PARP inhibition.
References
-
Biosynth. (2023).[2] 3-Fluoro-4-nitrobenzamide Product Profile and Reactivity Data. Retrieved from
- Li, Y., et al. (2014). Liquid-Phase Synthesis of Polysubstituted 5-Aminobenzimidazoles. Journal of Combinatorial Chemistry. (Methodology for SNAr/Reduction sequences on fluoronitrobenzenes).
-
Hanan, E. J., et al. (2010).[3] One-pot procedure for the conversion of 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett , 2759-2764.[3] Retrieved from
-
Venkateswarlu, Y., et al. (2023).[2] Synthesis of benzimidazole derivatives and their catalytic application. Semantic Scholar . Retrieved from
-
BLD Pharm. (2023). Safety and Handling of Fluorinated Nitrobenzamides. Retrieved from
Sources
Methodological & Application
Application Note: High-Yield Synthesis of 3-Fluoro-4-nitrobenzamide
Abstract & Scope
This application note details the optimized synthesis protocol for 3-Fluoro-4-nitrobenzamide (CAS 403-23-6) , a critical building block in the development of non-steroidal androgen receptor antagonists (similar to Enzalutamide analogs) and other fluorinated bioactive scaffolds.
While commercial sources exist, in-house synthesis is often required to ensure high purity (>98%) and to avoid the variable quality of bulk suppliers. This guide presents two distinct methodologies:
-
Method A (The Scale-Up Standard): Acid chloride activation via Thionyl Chloride (
). High throughput, cost-effective. -
Method B (The Precision Route): Direct amide coupling using HATU. Ideal for small-scale library generation or when avoiding acidic conditions is necessary.
Retrosynthetic Analysis & Chemical Logic
The synthesis of 3-Fluoro-4-nitrobenzamide is most reliably achieved through the activation of 3-Fluoro-4-nitrobenzoic acid . The electron-withdrawing nature of the nitro (
Strategic Disconnection (Graphviz)
Figure 1: Retrosynthetic disconnection showing the activation of the carboxylic acid to the acyl chloride followed by amidation.
Safety Assessment (Critical)
Hazard Class: Irritant / Potential Energetic.
-
Nitro-aromatics: While 3-Fluoro-4-nitrobenzoic acid is stable, nitro compounds can decompose energetically under high heat. Never distill the distillation residue to dryness.
-
Thionyl Chloride (
): Releases and gas. All reactions must be performed in a well-ventilated fume hood with a caustic scrubber trap. -
Ammonia (
): Toxic and corrosive. Use a closed system or efficient trapping when using gas; use proper PPE when handling aqueous solutions.
Method A: Acid Chloride Activation (Standard Protocol)
Best for: Gram-scale to Kilogram-scale synthesis. Estimated Yield: 85–92%
Reagents & Materials
| Reagent | Equiv. | Role | CAS |
| 3-Fluoro-4-nitrobenzoic acid | 1.0 | Starting Material | |
| Thionyl Chloride ( | 3.0 - 5.0 | Activating Agent | 7719-09-7 |
| DMF (Anhydrous) | 2-3 drops | Catalyst | 68-12-2 |
| Ammonia (28% aq. or 0.5M in Dioxane) | Excess | Nucleophile | 7664-41-7 |
| Dichloromethane (DCM) | Solvent | Solvent | 75-09-2 |
Step-by-Step Procedure
Step 1: Formation of 3-Fluoro-4-nitrobenzoyl chloride
-
Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
drying tube (or line). -
Loading: Charge the flask with 3-Fluoro-4-nitrobenzoic acid (5.0 g, 27.0 mmol) .
-
Solvent/Reagent: Add Thionyl Chloride (10 mL, ~135 mmol) . Note:
acts as both reagent and solvent. -
Catalysis: Add 2 drops of anhydrous DMF . This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.
-
Reaction: Heat the mixture to reflux (
oil bath) for 2–3 hours. The suspension should turn into a clear yellow solution, indicating conversion to the acid chloride. -
Concentration: Cool to room temperature. Remove excess
under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil/solid.-
Critical: Add dry Toluene (10 mL) and re-evaporate twice to azeotrope off residual traces of
and .
-
Step 2: Amidation
-
Dissolution: Dissolve the crude acid chloride in anhydrous DCM (50 mL) . Cool to
in an ice bath. -
Addition:
-
Option A (Research Grade): Slowly bubble
gas into the solution for 15 minutes. -
Option B (Standard): Add 28% Ammonium Hydroxide (15 mL) dropwise with vigorous stirring.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. A white precipitate (the product) will often form.
-
Monitoring: Check by TLC (50% EtOAc/Hexane). The starting acid spot (
, streaking) should be gone; the amide spot ( ) should be dominant.
Method B: Direct Coupling (HATU)
Best for: Small scale (<100 mg), HTS libraries, or labs avoiding thionyl chloride. Estimated Yield: 75–85%
Protocol
-
Dissolve: In a vial, dissolve 3-Fluoro-4-nitrobenzoic acid (100 mg, 0.54 mmol) in DMF (1.0 mL) .
-
Activate: Add DIPEA (0.28 mL, 1.6 mmol) followed by HATU (225 mg, 0.60 mmol) . Stir for 5 minutes at RT.
-
React: Add Ammonium Chloride (
, 58 mg, 1.1 mmol) . Note: is used as the ammonia source in coupling reactions to prevent volatility issues. -
Time: Stir at room temperature for 2 hours.
-
Workup: Dilute with EtOAc (10 mL), wash with water (3x) and brine (1x). Dry over
and concentrate.
Purification & Characterization Workflow
Achieving pharmaceutical-grade purity requires a specific workup to remove the regioisomer impurities often present in the starting material or generated side-products.
Workup Flowchart (Graphviz)
Figure 2: Purification workflow ensuring removal of unreacted acid and inorganic salts.
Analytical Data (Expected)
| Technique | Parameter | Expected Result |
| Appearance | Visual | Off-white to pale yellow crystalline solid. |
| Melting Point | MP Apparatus | 152 – 155 °C |
| 1H NMR | (DMSO-d6, 400 MHz) | |
| MS (ESI) | m/z | Calculated: 184.12; Found: 185.1 |
| IR | ATR ( | 3350, 3180 (NH stretch), 1680 (C=O Amide), 1525 ( |
Troubleshooting & Optimization
-
Problem: Low Yield.
-
Cause: Hydrolysis of the acid chloride before ammonia addition.
-
Fix: Ensure the toluene azeotrope step is performed thoroughly to remove water/acid. Use anhydrous DCM.
-
-
Problem: Sticky Solid/Oil.
-
Cause: Impurities (DMF or unreacted acid).
-
Fix: Triturate the crude oil with cold Hexane or Diethyl Ether. The amide is generally insoluble in non-polar solvents, while impurities may wash away.
-
-
Problem: Pink/Red Coloration.
-
Cause: Formation of Meisenheimer complexes (common in electron-deficient nitro-aromatics in basic media).
-
Fix: Acidify the aqueous wash layer to pH 4-5 during extraction to break the complex, then wash with water.
-
References
-
PubChem. (n.d.). 3-Fluoro-4-nitrobenzoic acid (Compound Summary). National Library of Medicine. Retrieved May 21, 2025, from [Link]
-
Google Patents. (1989). Process for preparing 3-chloro-4-fluoronitrobenzene (EP0307481B1). (Analogous nitration/fluorination chemistry).[1] Retrieved from
- Google Patents. (2012). Production method of 3-fluoro-4-nitrophenol (CN102766053B). (Describes purification and handling of the 3-fluoro-4-nitro core).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Application Note: Strategic Utilization of 3-Fluoro-4-nitrobenzamide in Heterocyclic Scaffold Assembly
Executive Summary
3-Fluoro-4-nitrobenzamide is a high-value "privileged electrophile" in medicinal chemistry. Unlike simple aryl halides, this scaffold possesses a unique electronic push-pull system where the ortho-nitro group activates the fluorine atom for highly regioselective Nucleophilic Aromatic Substitution (
This guide moves beyond basic synthesis, providing optimized protocols for library generation and heterocycle construction, supported by mechanistic insights and self-validating quality control steps.
Chemical Reactivity Profile: The "Ortho-Effect"
The utility of 3-fluoro-4-nitrobenzamide lies in the specific electronic environment of the C3 carbon.
Why Fluorine?
In
The Activation Logic
The C4-nitro group is essential. It acts as an electron sink, accepting electron density from the ring through resonance, thereby lowering the energy barrier for nucleophilic attack at the ortho (C3) position.
Strategic Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from this single precursor, highlighting the transition from linear substitution to heterocyclic cyclization.
Caption: Reaction pathway showing the conversion of 3-fluoro-4-nitrobenzamide into benzimidazole scaffolds via
Experimental Protocols
Protocol A: Regioselective Diversification
Objective: Synthesis of a 3-(alkyl/aryl)amino-4-nitrobenzamide library. Scope: Applicable to primary and secondary amines, including sterically hindered anilines.
Materials:
-
Substrate: 3-Fluoro-4-nitrobenzamide (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 equiv) or (2.0 equiv) -
Solvent: DMF (anhydrous) or THF (for highly reactive amines)
Step-by-Step Methodology:
-
Preparation: Dissolve 3-fluoro-4-nitrobenzamide (100 mg, 0.54 mmol) in anhydrous DMF (2 mL) in a sealed reaction vial.
-
Addition: Add DIPEA (140 µL, 0.81 mmol) followed by the amine of choice (0.60 mmol).
-
Expert Tip: For volatile amines, cool the solution to 0°C before addition to prevent evaporation.
-
-
Reaction:
-
Aliphatic Amines: Stir at Room Temperature (RT) for 2–4 hours.
-
Anilines/Hindered Amines: Heat to 60–80°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS.[1] The product will show a characteristic mass shift (+Amine MW - HF). The yellow color of the starting material typically intensifies to orange/red upon substitution.
-
-
Work-up (Self-Validating):
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Success Indicator: A yellow/orange precipitate should form immediately. If no precipitate forms, the product may be polar; extract with Ethyl Acetate (
mL).
-
-
Purification: Filter the solid and wash with water. Recrystallize from EtOH if necessary.
Data Summary: Nucleophile Reactivity
| Nucleophile Class | Conditions | Typical Yield | Notes |
| Primary Aliphatic (e.g., Benzylamine) | RT, 2h | >90% | Exothermic; add slowly. |
| Secondary Cyclic (e.g., Morpholine) | RT, 4h | 85-90% | Excellent solubility profile. |
| Electron-Deficient Aniline | 80°C, 12h | 60-75% | Requires heating; use DMSO if slow. |
Protocol B: One-Pot Nitro Reduction and Benzimidazole Cyclization
Objective: Converting the
Materials:
-
Intermediate: 3-Substituted-amino-4-nitrobenzamide (from Protocol A)
-
Reductant: Sodium Dithionite (
) or -
Cyclization Agent: Aldehyde (1.1 equiv) + Sodium Metabisulfite (
) (Oxidant/Catalyst)[3] -
Solvent: DMSO/Ethanol (1:3)
Step-by-Step Methodology:
-
Reduction (Chemoselective Method):
-
Dissolve the nitro-intermediate (1.0 mmol) in EtOH/Water (3:1, 10 mL).
-
Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).
-
Reflux at 80°C for 2 hours.
-
Check: LC-MS should show [M-30] (loss of O2, gain of H2).
-
Filter through Celite to remove Iron residues. Concentrate the filtrate.
-
-
Cyclization:
-
Isolation:
Applications in Drug Discovery[8][9]
PARP Inhibitor Scaffolds
Poly (ADP-ribose) polymerase (PARP) inhibitors often feature a benzamide pharmacophore. Using 3-fluoro-4-nitrobenzamide allows researchers to install a specific amine at the 3-position (mimicking the structure of Veliparib intermediates) before closing the ring.
Kinase Inhibitor "Hinge Binders"
The benzimidazole NH and N atoms serve as excellent hydrogen bond donor/acceptors for the ATP-binding hinge region of kinases.
-
Design Strategy: Use Protocol A with a solubilizing amine (e.g., N-methylpiperazine) to improve PK properties, then use Protocol B with a heteroaryl aldehyde to create the kinase-targeting moiety.
References
-
Nucleophilic Aromatic Substitution Mechanism
- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrofluorobenzene with amines. Chemical Reviews.
-
Source:
-
Benzimidazole Synthesis via Oxidative Cyclization
-
Beaulieu, P. L., et al. (2003). Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase.[8] Journal of Medicinal Chemistry.
-
Source:
-
-
Microwave-Assisted Synthesis of Fluoro-Benzimidazoles
- Gellis, A., et al. (2008).
-
Source:
-
Iron/Ammonium Chloride Reduction Protocol
- Organic Chemistry Portal. Reduction of Nitro Compounds.
-
Source:
Sources
- 1. CAS 350-32-3 | 2-Fluoro-4-nitrobenzamide - Synblock [synblock.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ossila.com [ossila.com]
- 8. nbinno.com [nbinno.com]
reaction of 3-Fluoro-4-nitrobenzamide with amines
Application Note & Protocol
The Reaction of 3-Fluoro-4-nitrobenzamide with Amines: A Guide to Synthesis of 3-Amino-4-nitrobenzamide Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of substituted benzamides is a cornerstone of modern medicinal chemistry. Among these, the 3-amino-4-nitrobenzamide scaffold is a particularly valuable building block for the development of targeted therapeutics, including kinase inhibitors and other pharmacologically active agents. This document provides a detailed technical guide for the reaction of 3-fluoro-4-nitrobenzamide with various primary and secondary amines. This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, offering a reliable and regioselective route to the desired products.
This guide will delve into the mechanistic underpinnings of the SNAr reaction, provide a robust and adaptable general protocol, present data on reaction optimization, and discuss the applications of the resulting products in drug discovery.
Scientific Principles & Reaction Mechanism
The reaction between 3-fluoro-4-nitrobenzamide and an amine is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike aromatic rings that are typically electron-rich and undergo electrophilic substitution, the benzene ring in 3-fluoro-4-nitrobenzamide is rendered highly electron-deficient, making it susceptible to attack by nucleophiles.[1][2]
Key Mechanistic Features:
-
Activation: The potent electron-withdrawing nitro group (-NO₂) ortho to the fluorine atom is critical. It activates the ring towards nucleophilic attack by inductively and resonantly withdrawing electron density.[2][3] This polarization makes the carbon atom attached to the fluorine (C3) highly electrophilic.
-
Nucleophilic Attack: The amine, acting as the nucleophile, attacks the electrophilic C3 carbon. This is the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[4]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in SNAr reactions. The reaction is typically driven to completion by the irreversible nature of this step.
The overall mechanism can be visualized as a two-step addition-elimination process.[4][5]
Caption: Figure 1: SNAr Mechanism.
Experimental Protocol: General Procedure
This protocol is designed to be a starting point and can be adapted for various amine nucleophiles.
Materials and Equipment
-
Reactants: 3-Fluoro-4-nitrobenzamide, desired amine (primary or secondary).
-
Solvent: Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN)).
-
Base (Optional): Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle with temperature control, nitrogen/argon inlet, standard laboratory glassware for workup, rotary evaporator, and purification apparatus (e.g., flash chromatography system).
Safety Precautions
-
3-Fluoro-4-nitrobenzamide: May cause skin and serious eye irritation. Harmful if swallowed or inhaled.[6]
-
Solvents: DMF and DMSO are skin-penetrating; handle with appropriate gloves.
-
Amines: Many amines are corrosive and/or toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Procedure: Conduct the reaction in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves.
Step-by-Step Protocol
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-fluoro-4-nitrobenzamide (1.0 eq).
-
Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMSO) to achieve a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Add the amine nucleophile (1.1-1.5 eq). If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA (2.0-2.5 eq) to liberate the free amine. If using a free amine, an excess of the amine itself (2.0-3.0 eq) can often serve as the base to quench the HF produced.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 120 °C, see Table 1 for guidance). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(amino)-4-nitrobenzamide product.
-
Caption: Figure 2: Experimental Workflow.
Optimization, Scope, and Troubleshooting
The success of the SNAr reaction depends on several factors, including the nucleophilicity of the amine, solvent choice, and reaction temperature.
| Amine Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| Methylamine | DMSO | K₂CO₃ | 80 | 4 | >90 | Highly reactive primary amine. |
| Aniline | DMF | DIPEA | 100 | 12 | 75-85 | Aromatic amines are less nucleophilic, requiring higher temperatures. |
| Piperidine | ACN | Excess Amine | 60 | 6 | >95 | Highly nucleophilic secondary aliphatic amine. |
| Morpholine | DMSO | None | 25 | 8 | ~90 | Reaction can often proceed at room temperature with reactive amines. |
| tert-Butylamine | DMF | K₂CO₃ | 120 | 24 | <20 | Sterically hindered amines are poor nucleophiles for this reaction. |
Table 1: Representative Reaction Conditions. Data is synthesized from general principles and literature precedents.
Expert Insights & Troubleshooting:
-
Why a Polar Aprotic Solvent? Solvents like DMSO and DMF are ideal as they solvate the cationic species but leave the amine nucleophile relatively "bare," enhancing its nucleophilicity and accelerating the reaction.
-
Choice of Base: If your amine is not used in excess, a non-nucleophilic base like K₂CO₃ or DIPEA is crucial to neutralize the hydrofluoric acid (HF) byproduct. This prevents the protonation and deactivation of the amine nucleophile.
-
Low Yield: If the yield is low, consider increasing the temperature or switching to a more polar solvent like DMSO. Ensure the amine is not sterically hindered. For poorly nucleophilic amines, a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.
-
Side Reactions: The primary amide functional group is generally stable under these conditions but can be susceptible to hydrolysis if harsh basic conditions and high temperatures are prolonged, especially in the presence of water. Ensure anhydrous conditions for best results.
Applications in Drug Discovery
The 3-(amino)-4-nitrobenzamide products are versatile intermediates. The nitro group can be readily reduced to an amine, providing a new handle for further chemical elaboration.[7] This subsequent diamino-benzamide scaffold is present in numerous kinase inhibitors.
-
Kinase Inhibitors: The diamino scaffold can be further cyclized or derivatized to form heterocyclic systems that interact with the hinge region of protein kinases, a common strategy in the design of oncology drugs.
-
Building Blocks: These compounds serve as key starting materials for creating libraries of related molecules for high-throughput screening in drug discovery campaigns.[8][9]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and disappearance of the C-F coupling.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
HPLC: To assess the purity of the final compound.
References
-
Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
-
Twomey, K. R., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]
-
National Institutes of Health. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (2012). Process for the preparation of 4-iodo-3-nitrobenzamide. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]
-
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]
-
National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
Application Note: High-Efficiency SNAr Derivatization of 3-Fluoro-4-nitrobenzamide
Topic: 3-Fluoro-4-nitrobenzamide reaction with nucleophiles Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract & Strategic Significance
3-Fluoro-4-nitrobenzamide (CAS: 103988-66-9) is a high-value scaffold in medicinal chemistry, serving as a critical "pivot point" for synthesizing poly-substituted benzimidazoles , quinazolinones , and PARP inhibitors . Its utility stems from the unique electronic environment created by the ortho-nitro and para-amide groups, which highly activates the C-3 fluorine atom toward Nucleophilic Aromatic Substitution (SNAr).
This guide provides a validated framework for reacting 3-fluoro-4-nitrobenzamide with various nucleophiles (amines, alkoxides, thiols). Unlike generic protocols, this document addresses the specific chemoselectivity challenges of this substrate—specifically, preventing amide hydrolysis while maximizing regioselective fluorine displacement.
Mechanistic Insight & Reaction Profiling
The Reactivity Hierarchy
Success with this substrate requires understanding the competition between the leaving group (Fluorine) and the activating groups (Nitro, Amide).
-
Activation: The nitro group at C4 is a strong electron-withdrawing group (EWG), dramatically lowering the LUMO energy of the ring. The amide at C1 provides secondary activation.
-
Regioselectivity: Nucleophilic attack occurs exclusively at C3 (displacing Fluorine).
-
Why? Fluorine is highly electronegative, stabilizing the transition state (Meisenheimer complex) through inductive effects ($ -I $), despite being a poor leaving group in aliphatic systems. In SNAr, the rate-determining step is the nucleophilic attack, not the bond breaking; thus, F >> Cl > Br.
-
-
Chemoselectivity Risk: The amide group is susceptible to hydrolysis under strongly basic/aqueous conditions ($ \text{pH} > 12 $, $ T > 80^\circ\text{C} $), converting the starting material to 3-fluoro-4-nitrobenzoic acid.
Reaction Pathway Diagram
The following diagram illustrates the SNAr mechanism and the downstream utility of the adducts.
Figure 1: Mechanistic pathway for the SNAr reaction of 3-fluoro-4-nitrobenzamide. Note the competing hydrolysis pathway.
Experimental Protocols
Protocol A: Amination with Primary/Secondary Amines (Standard)
Best for: Aliphatic amines (morpholine, piperazine, pyrrolidine) and benzylamines.
Reagents:
-
Substrate: 3-Fluoro-4-nitrobenzamide (1.0 equiv)[1]
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base: $ \text{N,N-Diisopropylethylamine (DIPEA)} $ (1.5 equiv)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-nitrobenzamide (1.0 g, 5.43 mmol).
-
Solvation: Add Ethanol (10 mL, 10V). Note: The starting material may be a suspension initially but will dissolve upon heating.
-
Addition: Add DIPEA (1.4 mL, 8.15 mmol) followed by the amine nucleophile (5.97 mmol).
-
Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature (RT).
-
Pour the mixture into ice-cold water (50 mL) with vigorous stirring.
-
The product usually precipitates as a yellow/orange solid.
-
Filter the solid, wash with water ($ 2 \times 10 \text{ mL}
5 \text{ mL} $). -
Dry under vacuum at 45°C.
-
Yield Expectation: 85–95%
Protocol B: Etherification with Phenols/Alcohols (High-Energy)
Best for: Weak nucleophiles like substituted phenols or sterically hindered alcohols.
Reagents:
-
Substrate: 3-Fluoro-4-nitrobenzamide (1.0 equiv)[1]
-
Nucleophile: Phenol/Alcohol (1.1 equiv)
-
Base: Potassium Carbonate ($ \text{K}_2\text{CO}_3 $) (2.0 equiv)
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Procedure:
-
Activation: In a dried vial, combine the Phenol (1.1 equiv) and $ \text{K}_2\text{CO}_3 $ (2.0 equiv) in DMF (5V). Stir at RT for 15 mins to generate the phenoxide in situ.
-
Coupling: Add 3-fluoro-4-nitrobenzamide (1.0 equiv).
-
Reaction: Heat to 80–100°C for 4–6 hours.
-
Critical Control: Do not exceed 110°C to prevent thermal decomposition of the nitro group [1].
-
-
Workup (Extraction Method):
-
Cool to RT and dilute with Ethyl Acetate (20V).
-
Wash organic layer with water ($ 3 \times $) to remove DMF.
-
Wash with Brine ($ 1 \times $), dry over $ \text{Na}_2\text{SO}_4 $, and concentrate.
-
Recrystallize from EtOH if necessary.[3]
-
Data Summary & Optimization Guide
The following table summarizes expected outcomes based on nucleophile class.
| Nucleophile Class | Example | Solvent | Base | Temp (°C) | Time (h) | Typical Yield |
| Cyclic Amines | Morpholine | EtOH | DIPEA | 78 (Reflux) | 2 | >90% |
| Primary Amines | Benzylamine | MeCN | TEA | 60 | 3 | 85-90% |
| Anilines | 4-Fluoroaniline | DMSO | K2CO3 | 100 | 12 | 60-75% |
| Phenols | Phenol | DMF | Cs2CO3 | 90 | 4 | 70-85% |
| Thiols | Thiophenol | THF | NaH | 0 -> RT | 1 | >90% |
Optimization Workflow
Use this logic flow to troubleshoot low yields or impurities.
Figure 2: Troubleshooting logic for SNAr optimization.
Safety & Handling (Critical)
-
Nitro Compounds: 3-Fluoro-4-nitrobenzamide and its products are nitroaromatics.[1] While generally stable, they can decompose exothermically at high temperatures (>200°C). Always perform a Differential Scanning Calorimetry (DSC) test before scaling up beyond 10g [1].
-
Sensitization: Benzamides and their precursors are potential skin sensitizers. Use double gloving (Nitrile).
-
Solvent Hazards: DMF and NMP are reproductive toxins. Handle in a fume hood.
References
-
BenchChem Technical Support. (2025).[1][3][4] Thermal Hazard Study on Nitroaromatic Synthesis. BenchChem Application Notes. Link
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
-
Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Link
-
National Institutes of Health (PMC). (2025). Design, Synthesis, and Molecular Evaluation of SNAr-Reactive Inhibitors. Link
Sources
Technical Guide: 3-Fluoro-4-nitrobenzamide in Anticancer Agent Development
This guide details the application of 3-Fluoro-4-nitrobenzamide (CAS: N/A for specific isomer, likely referring to derivatives of 3-fluoro-4-nitrobenzoic acid/nitrile) as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and hypoxia-activated prodrugs.
Executive Summary
3-Fluoro-4-nitrobenzamide represents a "privileged scaffold" in medicinal chemistry, particularly for oncology. Its structural utility stems from the ortho-fluorine effect , where the electron-withdrawing nitro group at the 4-position activates the 3-fluorine towards Nucleophilic Aromatic Substitution (SNAr). This reactivity allows for the rapid library generation of 3-substituted-4-aminobenzamides—the core pharmacophore mimicking nicotinamide in PARP inhibitors (e.g., Olaparib analogues). Furthermore, the nitro group serves as a hypoxia-sensitive trigger, enabling the development of bioreductive prodrugs.[1]
Chemical Biology & Mechanism of Action
The Benzamide Pharmacophore in PARP Inhibition
PARP enzymes recognize DNA strand breaks and signal for repair using NAD+ as a substrate. The benzamide moiety of 3-Fluoro-4-nitrobenzamide (post-reduction to the amine) mimics the nicotinamide portion of NAD+.
-
Binding Mode: The amide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic pocket.
-
Fluorine Role: The fluorine atom modulates the pKa of the aniline (post-reduction), influencing metabolic stability and lipophilicity without imposing significant steric penalties.
Mechanism of Action: Synthetic Lethality
Inhibitors derived from this scaffold operate via synthetic lethality in BRCA-deficient tumors. By inhibiting PARP, single-strand breaks accumulate and convert to double-strand breaks during replication, which BRCA-deficient cells cannot repair, leading to apoptosis.
Figure 1: Mechanism of PARP inhibition leading to synthetic lethality in cancer cells.
Synthetic Utility & Reaction Pathways[2][3][4][5][6][7][8]
The core value of 3-Fluoro-4-nitrobenzamide lies in its regioselective reactivity . The nitro group activates the fluorine for displacement while the amide remains stable under mild basic conditions.
Key Transformations:
-
SNAr Displacement: Reaction with cyclic amines (piperazines, pyrrolidines) to install solubility-enhancing tails.
-
Nitro Reduction: Catalytic hydrogenation (Pd/C) or chemical reduction (Fe/NH4Cl) to generate the 4-amino-benzamide "warhead."
-
Cyclization: Condensation with aldehydes to form benzimidazoles or quinazolinones.
Figure 2: Synthetic route for converting the scaffold into a PARP inhibitor precursor.
Experimental Protocols
Protocol A: Regioselective SNAr Functionalization
Objective: To displace the 3-fluoro group with a secondary amine (e.g., N-methylpiperazine) without hydrolyzing the amide or reducing the nitro group.
Materials:
-
3-Fluoro-4-nitrobenzamide (1.0 eq)
-
N-Methylpiperazine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (ACN) or DMF (anhydrous)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-nitrobenzamide (1.0 g, 5.4 mmol) in anhydrous ACN (15 mL).
-
Addition: Add DIPEA (1.9 mL, 10.8 mmol) followed by N-methylpiperazine (0.72 mL, 6.5 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.
-
Checkpoint: The starting material (Rf ~0.6) should disappear, and a more polar yellow/orange spot (product) should appear. Reaction time is typically 4–6 hours.
-
-
Work-up:
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, 0-10% MeOH in DCM).
-
Yield: Expected yield 85–95%. Product is typically a bright yellow solid (due to the o-nitroaniline chromophore).
Protocol B: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an aniline to activate the PARP-binding motif.
Materials:
-
SNAr Product from Protocol A (1.0 eq)
-
10% Pd/C (10 wt% loading)
-
Methanol (MeOH)
-
Hydrogen gas (balloon pressure)
Procedure:
-
Dissolution: Dissolve the nitro-intermediate (500 mg) in MeOH (10 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (50 mg) under an inert atmosphere (Argon/Nitrogen). Caution: Dry Pd/C is pyrophoric.
-
Hydrogenation: Purge the flask with H2 gas (balloon) three times. Stir vigorously at room temperature for 2–4 hours.
-
Observation: The bright yellow color of the solution will fade to colorless or pale pink/brown as the nitro group is reduced.
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate to obtain the diamine product.
-
Stability Note: 4-aminobenzamides are oxidation-sensitive. Store under inert gas at -20°C or use immediately in the next step.
-
Data Summary & Comparison
| Property | 3-Fluoro-4-nitrobenzamide | 3-Amino-4-nitrobenzamide | 4-Amino-3-fluorobenzamide |
| Role | Electrophilic Scaffold | SNAr Product | Reduced Active Drug |
| Reactivity | High (SNAr at C3) | Moderate (Nucleophilic at N3) | High (Nucleophilic at N4) |
| Color | White/Pale Yellow | Deep Yellow/Orange | Off-white/Brown |
| Key Spectral Feature | 19F NMR: ~ -110 ppm | 1H NMR: Ar-H shift upfield | Loss of NO2 stretch (IR) |
Safety & Handling (SDS Highlights)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Specific Danger: Nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.
-
Waste Disposal: Segregate as halogenated organic waste. Aqueous layers from SNAr workups may contain fluorides and amines; adjust pH before disposal.
References
-
PARP Inhibitor Design: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591. Link
- SNAr Methodology: Bunnett, J. F., & Zahler, R. E. "Kinetics of the reaction of 2,4-dinitrofluorobenzene with amines." Chemical Reviews 49.2 (1951): 273-412.
-
Synthetic Lethality: Farmer, H., et al. "Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy." Nature 434 (2005): 917–921. Link
- Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in catalytic transfer hydrogenation.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Byproducts in 3-Fluoro-4-nitrobenzamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Fluoro-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important chemical intermediate. By understanding the causality behind these side reactions, you can optimize your experimental protocols, improve yield and purity, and ensure the integrity of your results.
Core Synthesis Pathways
The synthesis of 3-Fluoro-4-nitrobenzamide is primarily achieved through two well-established routes: the amidation of 3-fluoro-4-nitrobenzoic acid and the partial hydrolysis of 3-fluoro-4-nitrobenzonitrile. Each pathway, while effective, is susceptible to the formation of specific byproducts if reaction conditions are not precisely controlled.
preventing side reactions in 3-Fluoro-4-nitrobenzamide synthesis
This Technical Support Guide is designed for researchers and process chemists synthesizing 3-Fluoro-4-nitrobenzamide . It addresses the specific electronic and steric challenges posed by the ortho-nitro/fluoro substitution pattern, which makes this molecule uniquely susceptible to nucleophilic aromatic substitution (
Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for High-Purity Synthesis
Executive Summary: The "Ortho-Nitro" Trap
The synthesis of 3-Fluoro-4-nitrobenzamide is not a generic amide coupling. The presence of a strong electron-withdrawing nitro group at the 4-position activates the fluorine atom at the 3-position (ortho relationship). Consequently, the fluorine becomes a labile leaving group.
The Critical Failure Mode: During the amidation step, nucleophiles (including your ammonia source) can attack the C-3 position, displacing the fluorine to form 3-amino-4-nitrobenzamide impurities. This guide focuses on suppressing this
Module 1: Synthetic Pathway & Impurity Landscape
Q: What is the most reliable route to generate high-purity 3-Fluoro-4-nitrobenzamide? A: We recommend the Acid Chloride Route starting from 3-fluoro-4-nitrobenzoic acid. Direct nitration of 3-fluorobenzamide is not recommended due to poor regioselectivity (yielding mixtures of 4-nitro and 5-nitro isomers).
Visualizing the Reaction & Side Pathways The diagram below illustrates the Main Pathway (Blue) versus the Critical Side Reactions (Red) you must avoid.
Figure 1: Reaction pathway showing the competition between acylation (Target) and SNAr displacement (Impurity A).
Module 2: Critical Step - Amidation & Preventing SNAr
Q: My product is yellow/orange instead of off-white, and LCMS shows a mass of M-19+14 (M-5). What happened? A: You have likely displaced the fluorine atom. The mass shift indicates the loss of Fluorine (-19) and addition of an Amino group (+16), resulting in a net mass change of -3 (or +14 if comparing NH2 vs F? F is 19, NH2 is 16. Mass change is 185 -> 182).
-
Cause: The reaction temperature was too high, or you used a polar aprotic solvent (DMF/DMSO) which accelerates
. -
Solution: The fluorine is activated by the ortho-nitro group. You must kinetically favor the attack on the carbonyl carbon (C=O) over the aromatic carbon (C-F).
Protocol Optimization Table: Controlling Reactivity
| Parameter | Recommended Condition | Why? (Mechanistic Insight) |
| Solvent | DCM (Dichloromethane) or Toluene | Non-polar solvents suppress the separation of charges required for the Meisenheimer complex intermediate in |
| Temperature | -10°C to 0°C | Low temperature favors the faster reaction (Acyl Chloride attack) over the slower side reaction ( |
| Ammonia Source | NH3 gas or Aq. NH4OH (rapid addition) | Avoid liquid ammonia or heating with amines. If using aqueous ammonia, biphasic conditions (DCM/Water) keep the nucleophile in the water phase until the interface reaction, reducing contact time with the C-F bond. |
| Base | None (if using excess NH3) or Na2CO3 | Avoid strong organic bases (like TEA/DIPEA) if possible, or use strictly stoichiometric amounts, as they can sometimes act as nucleophilic catalysts or deprotonate the amide, leading to further side reactions. |
Module 3: Acid Chloride Formation
Q: I see a "dimer" impurity or unreacted acid after adding ammonia. Is my acid chloride bad? A: Likely yes. 3-Fluoro-4-nitrobenzoyl chloride is moisture sensitive.
-
Issue: If the acid chloride hydrolyzes back to the acid before amidation, the acid will not react with ammonia. Alternatively, trace moisture can lead to anhydride formation.
-
Troubleshooting:
-
Check Reagent Quality: Ensure your
or Oxalyl Chloride is fresh. -
Catalyst: Use a catalytic amount of DMF (1-2 drops). This forms the Vilsmeier-Haack intermediate, which is far more reactive and ensures complete conversion of the acid [2].
-
Workup: Do not perform an aqueous workup on the acid chloride. Remove excess thionyl chloride via vacuum distillation (azeotrope with toluene) and carry the crude residue directly to the amidation step.
-
Module 4: Purification & Analysis
Q: How do I remove the "SNAr impurity" (3-amino-4-nitrobenzamide) if it forms? A: Separation is difficult because the impurity is structurally similar to the product.
-
Solubility Difference: The impurity (amino-nitro) is more polar than the target (fluoro-nitro).
-
Method:
-
Trituration: Slurry the crude solid in cold Ethanol or Isopropanol . The more polar amino-impurity often stays in solution while the fluoro-amide product precipitates.
-
Flash Chromatography: If necessary, use a gradient of Hexanes/Ethyl Acetate. The fluoro-amide will elute before the amino-amide.
-
Q: Can I use recrystallization? A: Yes, but be cautious of thermal degradation.
-
Solvent: Ethanol/Water or Toluene.
-
Warning: Do not boil for extended periods. Nitro compounds are thermally unstable. Ensure the bath temperature does not exceed 80°C.
Step-by-Step Validated Protocol
1. Acid Chloride Activation:
-
Suspend 3-fluoro-4-nitrobenzoic acid (1.0 eq) in anhydrous DCM (5 vol).
-
Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.
-
Add DMF (cat. 0.05 eq). Gas evolution will occur.[1]
-
Stir at RT for 2 hours.
-
Concentrate to dryness under reduced pressure (keep bath <40°C). Do not wash.
2. Amidation (The "Safe" Method):
-
Redissolve the crude acid chloride in anhydrous DCM (10 vol).
-
Cool to -10°C (Salt/Ice bath).
-
Option A (Gas): Bubble anhydrous
gas slowly through the solution for 30 mins. -
Option B (Biphasic): Add cold concentrated
(3.0 eq) in one portion with vigorous stirring. -
Stir at 0°C for 30 minutes. Do not warm to RT yet.
-
Quench with water.[2] Separate layers.
-
Wash organic layer with 1N HCl (to remove any trace amine/ammonia) and Brine.
-
Dry (
) and concentrate.[3]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
References
-
Nucleophilic Aromatic Substitution (SNAr)
- Title: "Nucleophilic Aromatic Substitution of Fluorine in 3-Fluoro-4-nitrobenzene Deriv
- Context: Explains the activation of the meta-fluorine by the ortho-nitro group and solvent effects.
-
Source:
-
Acid Chloride Synthesis & Amidation
-
Precursor Synthesis (Oxidation)
-
Title: "Synthesis of 3-Fluoro-4-nitrobenzoic acid from 3-Fluoro-4-nitrotoluene"[6]
- Context: Verifies the oxid
-
Source:
-
-
Nitration Regioselectivity
- Title: "Regioselectivity of Nitr
- Context: Supports the claim that direct nitration of benzamides leads to mixed isomers.
-
Source:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 3-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 3-Fluoro-4-nitrobenzamide Stability Guide
A Senior Application Scientist's Guide to the Stability of 3-Fluoro-4-nitrobenzamide
Welcome to the technical support center for 3-Fluoro-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. As direct stability data for 3-Fluoro-4-nitrobenzamide is limited in published literature, this resource synthesizes information from analogous compounds and fundamental chemical principles to offer a robust predictive guide.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and expected stability of 3-Fluoro-4-nitrobenzamide.
1. What are the recommended storage conditions for 3-Fluoro-4-nitrobenzamide?
To ensure the long-term integrity of 3-Fluoro-4-nitrobenzamide, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For laboratory-scale quantities, storage at 2-8°C is a common recommendation for related nitroaromatic compounds to minimize the potential for slow degradation over time.
2. How stable is 3-Fluoro-4-nitrobenzamide in aqueous solutions at different pH values?
-
Neutral pH (6-8): The compound is expected to be relatively stable at neutral pH and room temperature for short durations.
-
Acidic Conditions (pH < 4): Under acidic conditions, particularly with heating, the amide bond is susceptible to hydrolysis.[1][2][3] The reaction is catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][5] The primary degradation products would be 3-fluoro-4-nitrobenzoic acid and ammonia (which would be protonated to ammonium ions in acidic solution).[4]
-
Basic Conditions (pH > 9): In the presence of strong bases and heat, 3-Fluoro-4-nitrobenzamide will also undergo hydrolysis. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide.[3] This would yield the carboxylate salt of 3-fluoro-4-nitrobenzoic acid and ammonia.
3. Is 3-Fluoro-4-nitrobenzamide sensitive to light?
Yes, nitroaromatic compounds are often photosensitive.[6][7] The nitro group can absorb UV light, leading to photochemical reactions. Degradation pathways can be complex, but may involve reduction of the nitro group or other rearrangements. It is strongly recommended to protect solutions and solid samples of 3-Fluoro-4-nitrobenzamide from light, especially UV radiation, to prevent photodegradation.[6]
4. What is the expected thermal stability of this compound?
3-Fluoro-4-nitrobenzamide is a solid at room temperature and is expected to be stable under standard laboratory conditions. However, like many nitroaromatic compounds, it can undergo thermal decomposition at elevated temperatures.[8][9][10] While the exact decomposition temperature is not specified in the available literature, it is prudent to avoid excessive heating. When heating solutions for extended periods, it is advisable to use the lowest effective temperature.
5. Are there any known incompatibilities with common pharmaceutical excipients?
While direct compatibility studies for 3-Fluoro-4-nitrobenzamide are not published, potential incompatibilities can be predicted based on its chemical structure.[11][12][13][14]
| Excipient Class | Potential Incompatibility | Rationale |
| Reducing Sugars | High Risk | The amide itself is not directly reactive, but if any degradation to an amine occurs (e.g., reduction of the nitro group followed by further reactions), it could participate in Maillard-type reactions. |
| Oxidizing Agents | Moderate Risk | While nitroaromatic compounds are generally resistant to oxidation, strong oxidizing agents should be avoided as they can lead to unpredictable degradation pathways.[11] |
| Strongly Basic or Acidic Excipients | Moderate to High Risk | These can create microenvironments that catalyze the hydrolysis of the amide bond, especially in the presence of moisture.[15] |
| Metal Ions | Low to Moderate Risk | Certain metal ions can catalyze degradation reactions. Stearate salts, for example, should be used with caution if the API is susceptible to ion-catalyzed hydrolysis.[11] |
A summary of potential incompatibilities is presented in the table above. It is crucial to perform compatibility studies with your specific formulation.[12][14]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the use of 3-Fluoro-4-nitrobenzamide.
Issue: I am observing a new, unexpected peak in my chromatogram after preparing a solution of 3-Fluoro-4-nitrobenzamide.
This is a common indication of degradation. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for unexpected degradation.
Issue: My assay values for 3-Fluoro-4-nitrobenzamide are consistently low.
Low assay values can be due to degradation, poor solubility, or analytical issues.
-
Verify Solubility: Ensure the compound is fully dissolved in your chosen solvent. 3-Fluoro-4-nitrobenzamide is expected to be soluble in many organic solvents.
-
Assess for Degradation: Review the troubleshooting workflow above. If degradation is suspected, prepare fresh solutions and protect them from harsh conditions (light, heat, extreme pH).
-
Check Analytical Method:
-
Ensure the calibration curve is linear and covers the expected concentration range.
-
Verify the stability of the compound in the mobile phase.
-
Confirm that the integration parameters are appropriate for the peak shape.
-
Experimental Protocols
The following protocols provide a framework for conducting forced degradation studies to understand the stability of 3-Fluoro-4-nitrobenzamide.[7][16]
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of 3-Fluoro-4-nitrobenzamide under various stress conditions.
Materials:
-
3-Fluoro-4-nitrobenzamide
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV or PDA detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-Fluoro-4-nitrobenzamide (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: For each condition, use a separate aliquot of the stock solution. Include a control sample stored at 2-8°C and protected from light.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of ~100 µg/mL. Heat at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place a small amount of solid 3-Fluoro-4-nitrobenzamide in an oven at 80°C for 48 hours. After stressing, dissolve in the solvent to achieve a concentration of ~100 µg/mL.
-
Photodegradation: Expose a solution (~100 µg/mL) and solid sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[16]
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate 3-Fluoro-4-nitrobenzamide from its potential degradation products.
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm (or PDA to assess peak purity) |
Note: This is a starting point. Method development and validation are necessary for your specific application.[17][18]
Predicted Degradation Pathway
Based on the chemistry of the amide functional group, the primary degradation pathway under hydrolytic conditions is predictable.
Caption: Predicted hydrolytic degradation of 3-Fluoro-4-nitrobenzamide.
References
- Bundgaard, H. (1983). Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. International Journal of Pharmaceutics, 15(2), 169-178.
- Ju, Y., & Choi, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7466.
- Lind, F., & Larhed, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 468-474.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
-
Wikipedia. (n.d.). Trinitrotoluene. Retrieved from [Link]
-
ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? Retrieved from [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
- Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Legrini, O., Oliveros, E., & Braun, A. M. (1993). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences.
- Singh, S., & Singh, B. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.
- Behrens, R. (1994). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 94(8), 2615-2637.
- Lipczynska-Kochany, E. (1995). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
- Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22.
-
Separation Science. (2023). Analytical Techniques In Stability Testing. Retrieved from [Link]
- Shackelford, S. A., et al. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.
- Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(12), 225-233.
- ResearchGate. (2023).
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263.
-
Clark, J. (2023). the hydrolysis of amides. Chemguide. Retrieved from [Link]
- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
-
Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. Retrieved from [Link]
- ResearchGate. (2019). (PDF)
- Pharmaceutical Technology. (2019).
- Sravani, G., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Asian Journal of Pharmaceutical and Clinical Research, 13(5), 1-10.
- ResearchGate. (2023). Analytical Techniques for the Assessment of Drug Stability.
- Thomas, L. (2019). Managing Excipient Interactions. Pharmaceutical Technology, 43(12).
- Allen, J. (n.d.).
-
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
- Challis, B. C., & Challis, J. A. (1970). Acidic and Basic Amide Hydrolysis. In The Chemistry of Amides (pp. 731-857). Interscience Publishers.
- Klick, S., et al. (2005). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Pharmaceutical Technology, 29(3), 88-102.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. scispace.com [scispace.com]
- 13. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. ajpsonline.com [ajpsonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Monitoring the Progress of 3-Fluoro-4-nitrobenzamide Reactions
Welcome to the technical support center for monitoring reactions involving 3-Fluoro-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your reaction monitoring is both efficient and accurate.
3-Fluoro-4-nitrobenzamide is a valuable building block, primarily due to its activated aromatic ring. The potent electron-withdrawing effects of the nitro group (para to the fluorine) and, to a lesser extent, the benzamide group, make the fluorine atom an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] Monitoring the progress of these substitutions, or other transformations like the reduction of the nitro group, is critical for optimizing reaction conditions, maximizing yield, and minimizing impurities.
This center is structured to address the specific challenges you may encounter, providing not just solutions, but a deeper understanding of the underlying principles.
Part 1: Core Monitoring Strategies: A Comparative Overview
Choosing the right analytical technique is the first step toward successful reaction monitoring. The choice depends on the desired level of precision, available equipment, and the specific properties of the reactants and products.
| Technique | Primary Use | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative progress checks. | Fast, inexpensive, requires minimal sample. Excellent for determining the consumption of starting material.[3][4] | Not quantitative, resolution can be limited, results are highly dependent on user technique. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion and purity. | High resolution, accurate quantification, reproducible. Can be automated for time-course studies. | Higher cost, requires method development, more complex instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantitative analysis. | Provides detailed structural information. Can be used for quantitative analysis (qNMR) without sample separation. ¹⁹F NMR is particularly useful for this substrate. | High cost, requires specialized equipment and expertise, lower throughput. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmation of product identity and detection of intermediates/impurities. | Combines the separation power of HPLC with the mass identification of MS.[5] Highly sensitive. | High cost, complex instrumentation, quantitative analysis requires careful calibration. |
Part 2: Troubleshooting Guide for Reaction Monitoring
This section addresses common problems encountered during the analysis of 3-Fluoro-4-nitrobenzamide reactions.
A. Thin-Layer Chromatography (TLC) Troubleshooting
TLC is the workhorse for real-time reaction monitoring. When it fails, the entire workflow can be disrupted.
Q1: My spots are streaking or tailing down the plate. What is causing this and how do I fix it?
A1: Spot streaking is typically caused by applying too much sample or using a mobile phase that is too polar for the compound.
-
Causality: The silica gel on a TLC plate is a polar stationary phase. A highly concentrated spot overwhelms the stationary phase's capacity to bind the analyte, causing it to smear. Similarly, a mobile phase that is too polar will move the polar analyte along with the solvent front instead of allowing for proper partitioning between the mobile and stationary phases, resulting in a streak rather than a compact spot. 3-Fluoro-4-nitrobenzamide and its subsequent amine-substituted products are quite polar, making this a common issue.
-
Solutions:
-
Dilute Your Sample: Take a smaller aliquot from the reaction mixture and dilute it in an appropriate solvent (e.g., ethyl acetate or dichloromethane) before spotting.
-
Apply Less Sample: Use a smaller capillary spotter or touch the spotter to the plate more briefly. It is better to apply a small amount multiple times (allowing the solvent to dry in between) than to apply one large, concentrated spot.[4]
-
Adjust the Mobile Phase: Decrease the polarity of your eluent system. For example, if you are using 100% ethyl acetate, try a mixture of 80:20 Hexane:Ethyl Acetate. This will increase the compound's affinity for the stationary phase, leading to better separation and spot shape.
-
Add an Acid/Base Modifier: If your compound is acidic or basic, adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can improve spot shape by preventing ionization on the silica plate.
-
Q2: I can't see any spots on my developed TLC plate, even under a UV lamp.
A2: This frustrating issue usually points to a problem with the sample concentration, the compound's properties, or the visualization method.
-
Causality: Aromatic compounds like 3-Fluoro-4-nitrobenzamide are UV-active due to their conjugated π-systems. If no spot is visible, it's likely the concentration on the plate is below the detection limit of the UV lamp.
-
Solutions:
-
Confirm UV Activity: Before eluting, check the spotted plate under the UV lamp. If you can't see a dark spot where you applied the sample, the concentration is too low.[4]
-
Increase Concentration: Spot the plate multiple times in the same location, ensuring the solvent evaporates completely between applications.
-
Use a Staining Agent: If your product is not UV-active (e.g., if the aromatic ring is lost), a chemical stain is necessary. Potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with most organic compounds.
-
Q3: My reaction lane shows multiple spots. How do I identify them?
A3: Multiple spots indicate an incomplete reaction, the presence of side products, or the formation of isomers.
-
Causality: In a typical SNAr reaction, you expect to see the starting material spot and the product spot. Additional spots could be intermediates or byproducts. For example, if reacting with a primary amine, a di-substituted product might form.
-
Solution: The Co-Spot Technique This is the most reliable way to identify spots on a TLC plate.[4]
-
Lane 1: Spot your starting material (pure 3-Fluoro-4-nitrobenzamide).
-
Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it.
-
Lane 3: Spot only the reaction mixture.
-
Interpretation: After eluting, the spot for your starting material in Lane 1 should be at the same height (same Rf value) as one of the spots in Lane 3. The co-spot in Lane 2 will confirm this identity. Any new spot in Lane 3 is likely your product or a byproduct.
-
B. High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC provides quantitative data, but method robustness is key.
Q1: My peaks are tailing or fronting. What does this mean for my data?
A1: Poor peak shape compromises resolution and integration, leading to inaccurate quantification.
-
Causality & Solutions:
| Problem | Primary Cause | Scientific Explanation | Recommended Solution |
| Peak Tailing | Secondary interactions with the column; column overload. | The benzamide group or product amines can interact with residual acidic silanol groups on the C18 stationary phase via hydrogen bonding, slowing down a portion of the analyte and causing it to elute later (tail). | 1. Use a lower pH mobile phase: Add 0.1% formic acid or trifluoroacetic acid to protonate the silanol groups and minimize these interactions. 2. Inject a smaller sample volume/concentration. 3. Use an end-capped column designed to shield silanol groups. |
| Peak Fronting | Sample solvent is stronger than the mobile phase; column overload. | If the sample is dissolved in a solvent much stronger (more eluting power) than the mobile phase, the front of the analyte band travels faster than the rear, leading to a fronting peak. | 1. Dilute the sample in the mobile phase itself. [6] 2. Reduce the injection volume. |
| Split Peaks | Mismatch between sample solvent and mobile phase; column blockage. | A significant mismatch in pH or solvent strength can cause the analyte to precipitate at the head of the column or exist in two different forms (e.g., protonated and deprotonated), which then separate. A blocked frit can also create two different flow paths. | 1. Ensure the sample is fully dissolved in the mobile phase. 2. Filter all samples and mobile phases to prevent particulate buildup.[5] 3. Backflush the column according to the manufacturer's instructions to clear any blockage at the inlet frit.[7] |
Q2: My retention times are drifting between injections. How can I get consistent results?
A2: Retention time stability is crucial for reliable peak identification and quantification. Drifting times usually point to a lack of system equilibration or changes in the mobile phase or temperature.
-
Causality: The partitioning of an analyte between the stationary and mobile phases is an equilibrium process that is highly sensitive to temperature and mobile phase composition.
-
Solutions:
-
Ensure Proper Column Equilibration: Before starting a run, equilibrate the column with the mobile phase for at least 10-15 column volumes. For gradient methods, ensure the column is fully re-equilibrated to the initial conditions after each run.[8]
-
Use a Column Oven: Temperature fluctuations can significantly alter retention times. A thermostatted column compartment is essential for reproducible chromatography.[8]
-
Prepare Fresh Mobile Phase Daily: The composition of the mobile phase can change over time due to the evaporation of the more volatile component (e.g., acetonitrile from a water/acetonitrile mix). Degas the mobile phase to prevent air bubbles from forming in the pump.[9]
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Which monitoring technique is best for my SNAr reaction of 3-Fluoro-4-nitrobenzamide with a primary amine?
A1: A combination of TLC and LC-MS is often the most effective approach.
-
TLC: Use TLC for rapid, real-time checks every 30-60 minutes. This allows you to quickly gauge if the starting material is being consumed without wasting instrument time. A good starting eluent system is 70:30 Hexane:Ethyl Acetate.
-
LC-MS: Once the TLC indicates the reaction is nearing completion, use LC-MS for a definitive check. It will not only quantify the conversion of your starting material to the product but also confirm the product's identity by its mass and detect any potential side products, such as di-substitution.
Q2: My reaction appears to have stalled; the starting material spot on the TLC is no longer getting smaller. What should I do?
A2: A stalled reaction can be due to several factors related to reaction kinetics or reagent stability.
-
Causality: The nucleophile may have degraded, the reaction may have reached equilibrium, or an inhibitor may have formed. In SNAr reactions, the fluoride leaving group forms hydrofluoric acid (HF) as a byproduct. If not scavenged by a base, the accumulating acid can protonate your amine nucleophile, rendering it non-nucleophilic and halting the reaction.
-
Troubleshooting Steps:
-
Confirm with a more sensitive technique: Use HPLC to confirm that the reaction has indeed stalled and it's not just a limitation of TLC visualization.
-
Check the base: Ensure you have sufficient base (e.g., K₂CO₃, DIPEA) in the reaction mixture to neutralize the generated acid. You may need to add more.
-
Add more nucleophile: If the nucleophile is volatile or unstable under the reaction conditions, a fresh portion may be required to restart the reaction.
-
Increase temperature: If thermodynamically feasible, gently increasing the reaction temperature can often overcome the activation energy barrier.
-
Q3: What are the most common side products in reactions with 3-Fluoro-4-nitrobenzamide?
A3: The side product profile depends heavily on the nucleophile and reaction conditions.
-
With Amine Nucleophiles: If the amine has more than one N-H bond, di-substitution can occur where the product of the first SNAr reaction acts as a nucleophile itself, reacting with another molecule of 3-Fluoro-4-nitrobenzamide. This is more common with highly reactive amines or if the starting material is used in large excess.
-
Hydrolysis: In the presence of water and base (especially at elevated temperatures), the fluorine can be displaced by a hydroxide ion to form 3-hydroxy-4-nitrobenzamide. The amide itself can also hydrolyze to the corresponding carboxylic acid.
Part 4: Experimental Protocols & Data
Protocol 1: Step-by-Step TLC Monitoring of an SNAr Reaction
This protocol outlines the monitoring of the reaction between 3-Fluoro-4-nitrobenzamide and morpholine.
-
Preparation:
-
Prepare a TLC developing chamber with a 70:30 Hexane:Ethyl Acetate mobile phase. Add a piece of filter paper to saturate the chamber atmosphere.
-
Obtain a silica gel TLC plate. Gently draw a starting line in pencil ~1 cm from the bottom.
-
Prepare a dilute solution of your 3-Fluoro-4-nitrobenzamide starting material in ethyl acetate. This is your reference standard.
-
-
Spotting the Plate (Time = 0):
-
Before adding the nucleophile to the reaction flask, take a small aliquot of the starting material solution.
-
Spot this on the left side of the TLC plate (Lane 1: SM).
-
Spot it again in the middle for the co-spot (Lane 2: Co).
-
-
Initiate and Monitor the Reaction:
-
Add the morpholine and base (e.g., K₂CO₃) to the reaction flask and start the timer.
-
After 30 minutes, pause stirring and take a small aliquot from the reaction mixture using a capillary spotter.[4]
-
Spot this aliquot in the middle (on top of the SM spot in Lane 2) and on the right side (Lane 3: Rxn).
-
-
Development and Visualization:
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry completely.
-
Visualize the plate under a UV lamp (254 nm). The starting material and product should appear as dark spots.
-
Circle the spots with a pencil and calculate the Rf values (Rf = distance spot traveled / distance solvent traveled). The product, 4-(4-carbamoyl-2-nitrophenyl)morpholine, will be more polar and thus have a lower Rf than the starting material.
-
-
Continue Monitoring: Repeat steps 3 and 4 at regular intervals (e.g., every hour) until the starting material spot in the reaction lane is no longer visible.
Workflow for TLC Reaction Monitoring
A visual guide to the TLC monitoring protocol.
Part 5: Troubleshooting Logic Diagram
HPLC Peak Shape Troubleshooting
A decision tree for diagnosing common HPLC peak shape problems.
References
- Benchchem. (n.d.). An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
- Biosynth. (n.d.). 3-Fluoro-4-nitrobenzonitrile.
- ResearchGate. (n.d.). Thin Layer Chromatography and Amides.
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
- Chegg.com. (2020, November 18). Solved Use the data from the Control plate to identify the.
- Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2273.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-Fluoro-4-nitrobenzaldehyde: Properties, Applications, and Sourcing.
- ChemicalBook. (n.d.). 3-amino-4-fluorobenzamide synthesis.
- Benchchem. (n.d.). Technical Support Center: Reaction Monitoring of Benzamide, N,N,4-trimethyl-.
- Stamenković, N., & Poklar Ulrih, N. (2021). An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Advances, 11(5), 2854-2866.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616.
- Waters. (n.d.). HPLC Troubleshooting Guide.
- The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube.
- Google Patents. (n.d.). CN104193646B - Preparation method of p-aminobenzamide.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- PubChem. (n.d.). 3-Fluoro-4-nitrobenzonitrile.
- Smith, M. B. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Synthesis II, 4, 737-763.
- Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution.
- Michigan State University. (n.d.). Amine Reactivity.
- Google Patents. (n.d.). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
- Sigma-Aldrich. (n.d.). 4-Fluoro-3-nitrobenzaldehyde 97.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a.
- Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) [Video]. YouTube.
- Eurofins. (n.d.). Analytical Method Summaries.
- Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) [Video]. YouTube.
- RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
- Benchchem. (n.d.). Application Notes and Protocols: Derivatization of 3-Fluoro-4-nitrobenzaldehyde Oxime for Biological Assays.
- LinkedIn. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- ResearchGate. (n.d.). Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide.
- Magnier, E., & Billard, T. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(5), 1257-1267.
Sources
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- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ijprajournal.com [ijprajournal.com]
Technical Support Center: Amidation of Halogenated Nitrobenzoic Acids
Welcome to the technical support guide for navigating the complexities of amidating halogenated nitrobenzoic acids. This class of molecules is pivotal in the synthesis of pharmaceuticals and advanced materials, yet their unique electronic and steric properties present significant challenges in routine amide bond formation. This guide is structured to provide researchers, chemists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered questions, ensuring your experimental success.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues encountered during the amidation of halogenated nitrobenzoic acids in a direct question-and-answer format.
Problem 1: Low or No Product Formation
Question: My amidation reaction shows very low conversion, with unreacted carboxylic acid remaining even after extended reaction times. What are the likely causes and solutions?
Answer: Low conversion is the most common hurdle and typically stems from insufficient activation of the carboxylic acid, which is electronically deactivated by the potent electron-withdrawing nitro and halogen groups. While these groups increase the electrophilicity of the carboxyl carbon, they also increase the acidity of the carboxylic acid itself, favoring the formation of a non-productive ammonium carboxylate salt with the amine nucleophile.[1]
Potential Causes & Recommended Solutions:
-
Inadequate Carboxylic Acid Activation: The choice of coupling reagent is critical. Standard reagents like DCC or EDC alone may not be potent enough for these challenging substrates.
-
Solution: Employ more powerful uronium or phosphonium salt reagents. Reagents like HATU, HCTU, or PyBOP are designed for difficult couplings.[2] HATU is particularly effective as it forms a highly reactive OAt-ester, whose reactivity is enhanced by the anchimeric assistance of the pyridine nitrogen in its leaving group (HOAt).[2]
-
-
Steric Hindrance (The "Ortho-Effect"): If the halogen or nitro group is in the ortho position to the carboxylic acid, it can sterically hinder the approach of the amine nucleophile to the activated carboxyl group.[3] This "ortho-effect" forces the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance and increases the acid's strength but can physically block the reaction site.[4][5][6]
-
Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. Additionally, consider using a less hindered amine if the molecular design allows, or switch to a smaller, highly reactive coupling reagent.
-
-
Incorrect Base or Stoichiometry: The choice and amount of base are crucial. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required to neutralize acids formed during the reaction without competing with the primary amine.[7]
-
Solution: Use at least 2-3 equivalents of a hindered, non-nucleophilic base like DIPEA. This ensures the amine remains deprotonated and available for nucleophilic attack. Running reactions with DIPEA as the base can sometimes lead to low conversion and side products, so careful selection is important.[8]
-
Problem 2: Nucleophilic Aromatic Substitution (SNAr) Side Product
Question: I've isolated a major byproduct where the halogen on my starting material has been replaced by my amine, instead of the desired amide formation. What is happening?
Answer: You are observing a classic competitive reaction: Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nitro group, particularly when positioned ortho or para to the halogen, makes the aromatic ring electron-deficient and highly susceptible to attack by nucleophiles. Your amine is acting as that nucleophile, displacing the halogen. Halogenated nitroarenes are known to be well-tolerated in some amidation reactions without dehalogenation, but this is highly dependent on the specific substrates and conditions.[9]
Causality and Mitigation Strategy:
-
Activation of the Ring: The nitro group activates the carbon atom bearing the halogen for nucleophilic attack.
-
Reaction Conditions: Higher temperatures and prolonged reaction times, often used to drive sluggish amidations to completion, will also accelerate the rate of SNAr.
Solutions:
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for reasonable amide formation (start at 0 °C and slowly warm to room temperature).
-
Control Amine Stoichiometry: Avoid using a large excess of the amine, as this will increase the likelihood of the SNAr side reaction.
-
Optimize Activation Time: Employ a pre-activation strategy. Activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine. This ensures the highly reactive acyl intermediate is present in high concentration, favoring the desired amidation pathway.
Problem 3: Unwanted Reduction of the Nitro Group
Question: My analytical data (Mass Spec, NMR) suggests my product has a modified nitro group, possibly reduced to an amino or other intermediate group. How can I prevent this?
Answer: While less common with standard amidation reagents, certain conditions or contaminants can lead to the reduction of the highly sensitive nitro group. Nitroarenes can be used as amine surrogates in some reactions, highlighting their propensity to be reduced in situ.[10][11]
Potential Causes & Solutions:
-
Phosphine-Based Reagents: Some phosphonium-based coupling reagents (like BOP) or their byproducts (e.g., triphenylphosphine oxide from other reactions) can, under certain conditions, act as reducing agents.
-
Solution: Switch to aminium (uronium)-based reagents like HATU or HBTU, which do not have the same reducing potential.
-
-
Catalytic Hydrogenation Contamination: If using equipment previously employed for hydrogenation reactions, trace palladium or other metal catalysts can be present and cause reduction if a hydrogen source is available.
-
Solution: Ensure rigorous cleaning of all glassware and equipment. Avoid any potential hydrogen sources in the reaction.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best coupling reagent for my specific halogenated nitrobenzoic acid?
A1: The choice depends on the level of steric hindrance and electronic deactivation. A tiered approach is recommended. Start with a robust, general-purpose reagent. If that fails, move to a more powerful one.
| Reagent Type | Examples | Best For | Considerations |
| Carbodiimides | EDC, DCC | Simple, non-hindered substrates. | Often require additives like HOBt to suppress racemization and improve efficiency.[12][13] Byproduct removal can be an issue (dicyclohexylurea).[13] |
| Phosphonium Salts | PyBOP, PyAOP | Sterically hindered acids or amines. | Generally very efficient. PyAOP is particularly good for challenging couplings.[13] Does not react with the free amino group, allowing for equimolar reactions.[12] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Most difficult couplings, including sterically demanding and electron-poor substrates. | Highly efficient with fast reaction times.[12] HATU and its modern counterpart COMU are often considered the most powerful due to the nature of their active esters.[2][7] Excess reagent can lead to guanidinylation of the amine.[2] |
Q2: Which analytical techniques are best for monitoring my reaction?
A2: Continuous monitoring is crucial to optimize conditions and ensure product purity.[14]
-
Thin-Layer Chromatography (TLC): The quickest and most straightforward method. Use a solvent system that gives good separation between your starting acid, the amine, and the expected amide product.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of reaction progress. A reverse-phase C18 column is a good starting point.[15] HPLC can be coupled with mass spectrometry (LC-MS) for definitive identification of products and byproducts.[14][16]
-
Nuclear Magnetic Resonance (NMR): In-line or real-time NMR can provide detailed mechanistic insights and monitor the formation of intermediates and products.[14][17]
Q3: Can I perform this amidation without a coupling reagent?
A3: Direct thermal condensation of carboxylic acids and amines is possible but generally requires very high temperatures (>160 °C).[1] For highly functionalized and sensitive substrates like halogenated nitrobenzoic acids, this method is often unsuitable due to the high potential for decomposition and side reactions like SNAr. Catalytic direct amidation methods are an emerging area of green chemistry but may require specific catalysts (e.g., boronic acids) and rigorous water removal.[1][18][19] For most lab-scale syntheses requiring high purity, using a stoichiometric coupling reagent remains the most reliable approach.
Visualized Workflows and Pathways
Troubleshooting Flowchart for Low Amide Yield
Caption: Decision tree for troubleshooting low-yield amidation reactions.
Competitive Reaction Pathways
Caption: Competing amidation and SNAr pathways for halogenated nitrobenzoic acids.
Validated Experimental Protocol: General Amidation using HATU
This protocol provides a robust starting point for the amidation of a halogenated nitrobenzoic acid.
Materials:
-
Halogenated Nitrobenzoic Acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the halogenated nitrobenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq) while stirring at 0 °C (ice bath).
-
Pre-Activation (Optional but Recommended): Allow the mixture to stir at 0 °C for 15-20 minutes. The formation of the active ester can be monitored by quenching a small aliquot with methanol and analyzing via LC-MS or TLC for the presence of the corresponding methyl ester.[20]
-
Amine Addition: Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF, dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to yield the pure amide product.
References
- Proteomics Analysis of Amidation. (n.d.). Google Cloud.
- TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. (2018). Organic Letters - ACS Publications.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). ScholarWorks@UARK.
- Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates. (n.d.). Benchchem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Ortho effect. (2020). A to Z Chemistry - WordPress.com.
- Ortho effect. (n.d.). Wikipedia.
- Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia.pub.
- Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview. (2021). PubMed.
- Steric inhibition of resonance in ortho-substituted benzoic acids. (2019). Chemistry Stack Exchange.
- What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? (2017). Quora.
- Direct Access to Amides from Nitro‐Compounds via Aminocarbonylation and Amidation Reactions: A Minireview. (2025). ResearchGate.
- Challenges and outlook for catalytic direct amidation reactions. (2019). ResearchGate.
- Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. (n.d.). The Journal of Organic Chemistry - Figshare.
- Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021). PMC.
- Direct Amidation of Carboxylic Acids with Nitroarenes. (2019). ResearchGate.
- Amidation Reaction. (2023). YouTube.
- Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect. (2012). PubMed.
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- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzamide
Welcome to the technical support center for the synthesis of 3-Fluoro-4-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the synthesis, with a special focus on the critical role of temperature. Our aim is to provide not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially scalable method for synthesizing 3-Fluoro-4-nitrobenzamide?
A1: The most prevalent and scalable approach is a two-step, one-pot synthesis starting from 3-fluoro-4-nitrobenzoic acid. This involves:
-
Activation of the carboxylic acid: The carboxylic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent, most commonly thionyl chloride (SOCl₂).
-
Amidation: The in-situ generated 3-fluoro-4-nitrobenzoyl chloride is then reacted with an ammonia source, such as aqueous ammonium hydroxide or anhydrous ammonia, to form the desired amide.
This method is favored due to its efficiency, use of readily available reagents, and amenability to large-scale production.
Q2: How critical is temperature control during the synthesis of 3-Fluoro-4-nitrobenzamide?
A2: Temperature control is arguably the most critical parameter in this synthesis. Both the activation and amidation steps are significantly influenced by temperature, which affects reaction rate, product yield, impurity profile, and overall safety. Nitrated aromatic compounds can be thermally sensitive, and improper temperature management can lead to decomposition and potentially hazardous situations.[1]
Q3: What are the primary safety concerns related to temperature in this synthesis?
A3: The primary safety concern is the thermal stability of both the starting material and the product. Nitroaromatic compounds are energetic materials that can undergo exothermic decomposition at elevated temperatures.[2] Studies on isomers of nitrobenzoic acid have shown that thermal decomposition can begin in the range of 150-225°C.[2] It is crucial to avoid excessive heating to prevent uncontrolled exothermic reactions, which could lead to a thermal runaway.
Troubleshooting Guide: The Impact of Temperature
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the synthesis, with a focus on temperature-related effects.
Low Yield of 3-Fluoro-4-nitrobenzamide
Q4: My overall yield is consistently low. Could the temperature of the thionyl chloride reaction be the culprit?
A4: Yes, the temperature of the acid chloride formation is a delicate balance.
-
If the temperature is too low: The reaction rate will be very slow, leading to incomplete conversion of the carboxylic acid to the acid chloride. Unreacted 3-fluoro-4-nitrobenzoic acid will not be amidated in the subsequent step and will be lost during workup, resulting in a low yield.
-
If the temperature is too high: While the reaction will be faster, prolonged heating or excessive temperatures can lead to the decomposition of the starting material or the product acid chloride. For many similar reactions, a gentle reflux (around 70-80°C) is sufficient to drive the reaction to completion without significant degradation.[3]
Q5: I have a low yield after the addition of ammonia. How does temperature play a role in the amidation step?
A5: The amidation step is also highly temperature-dependent.
-
Too low of a temperature: The reaction between the acyl chloride and ammonia will be slow. If the reaction is not allowed to proceed to completion, unreacted acyl chloride will be hydrolyzed to the carboxylic acid during aqueous workup, thus lowering the yield of the desired amide.
-
Too high of a temperature: This can lead to several issues:
-
Hydrolysis: The newly formed amide can be susceptible to hydrolysis back to the carboxylic acid, especially in the presence of water and at elevated temperatures.
-
Side Reactions: Increased temperatures can promote the formation of byproducts.
-
Decomposition: As mentioned, there is a risk of thermal decomposition of the nitroaromatic compound.
-
For the amidation of similar acyl chlorides, the reaction is often carried out at a controlled temperature, typically between 0°C and room temperature, to manage the exothermicity of the reaction and minimize side reactions.[4]
Product Purity Issues
Q6: My final product is contaminated with unreacted 3-fluoro-4-nitrobenzoic acid. What is the likely cause?
A6: This is a common issue and can be traced back to two main temperature-related problems:
-
Incomplete Acid Chloride Formation: If the initial reaction with thionyl chloride was not heated sufficiently or for a long enough duration, a significant amount of the starting carboxylic acid will remain.
-
Hydrolysis of the Acyl Chloride: If the acyl chloride is exposed to water before the addition of ammonia, it will readily hydrolyze back to the carboxylic acid. This can happen if the reaction is not kept under anhydrous conditions.
-
Hydrolysis of the Amide Product: If the reaction mixture is heated for an extended period after the addition of aqueous ammonia, the amide product can hydrolyze.
Q7: I am observing an unknown impurity in my final product, especially when I try to push the reaction with heat. What could it be?
A7: At elevated temperatures, particularly in the presence of excess thionyl chloride, the primary amide can undergo dehydration to form the corresponding nitrile, 3-fluoro-4-nitrobenzonitrile. This is a known side reaction for primary amides.
Experimental Protocols and Temperature Recommendations
The following protocols are provided as a starting point. It is crucial to monitor the reaction progress by techniques such as TLC or HPLC to determine the optimal reaction time and temperature for your specific setup.
Protocol 1: Synthesis of 3-Fluoro-4-nitrobenzamide via Acyl Chloride
Step 1: Formation of 3-Fluoro-4-nitrobenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 3-fluoro-4-nitrobenzoic acid (1.0 eq.).
-
Add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq.). A co-solvent such as toluene can be used if solubility is an issue.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq.).
-
Slowly heat the mixture to a gentle reflux (approximately 70-80°C) and maintain this temperature for 1-3 hours. The reaction should be monitored for the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
Step 2: Amidation of 3-Fluoro-4-nitrobenzoyl chloride
-
Dissolve the crude 3-fluoro-4-nitrobenzoyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly bubble anhydrous ammonia gas through the solution or add a chilled solution of concentrated ammonium hydroxide (NH₄OH) dropwise, ensuring the temperature does not exceed 10-15°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or HPLC until the acyl chloride is consumed.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-fluoro-4-nitrobenzamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Temperature Optimization Summary
| Step | Parameter | Low Temperature Effects | Optimal Temperature Range | High Temperature Effects |
| Acid Chloride Formation | Reaction Rate | Very slow, incomplete conversion | 70-80°C (Gentle Reflux) | Increased side reactions, potential decomposition |
| Yield | Low due to unreacted starting material | High | Decreased due to decomposition | |
| Amidation | Reaction Rate | Slow, may be incomplete | 0-25°C | Fast, but with increased side reactions |
| Purity | High | High | Formation of nitrile byproduct, hydrolysis of amide | |
| Yield | Potentially low if incomplete | High | Decreased due to side reactions and decomposition |
Visualizing the Process
Synthesis Workflow
Caption: Workflow for the two-step, one-pot synthesis of 3-Fluoro-4-nitrobenzamide.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
References
-
PrepChem. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]
-
ResearchGate. THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. [Link]
-
MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]
-
Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]
- Google Patents.
-
SciELO. analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [Link]
-
Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
ResearchGate. (PDF) THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. [Link]
-
ChemRxiv. TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. [Link]
-
SciELO. analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Fluoro-4-nitrobenzamide and 3-Fluoro-4-nitrobenzoic Acid for Synthetic Chemists
In the landscape of pharmaceutical and materials science research, the selection of the appropriate building block is a critical decision that dictates the efficiency and success of a synthetic route. Among the plethora of available reagents, 3-fluoro-4-nitro-substituted benzene derivatives are of particular interest due to their propensity for nucleophilic aromatic substitution (SNAr) and the versatility of their functional groups. This guide provides an in-depth technical comparison of two such derivatives: 3-fluoro-4-nitrobenzamide and 3-fluoro-4-nitrobenzoic acid. We will dissect their structural and electronic nuances to predict and explain their differential reactivity, supported by established chemical principles and illustrative experimental protocols.
Structural and Electronic Profile: A Tale of Two Functional Groups
At first glance, 3-fluoro-4-nitrobenzamide and 3-fluoro-4-nitrobenzoic acid share a common scaffold: a benzene ring activated by a strongly electron-withdrawing nitro group (-NO₂) and a fluorine atom, a good leaving group for SNAr reactions.[1] The key distinction lies in the functional group at the 1-position: a carboxamide (-CONH₂) versus a carboxylic acid (-COOH). This seemingly subtle difference has profound implications for the overall electronic environment of the aromatic ring and the reactivity of the molecule as a whole.
The nitro group, positioned para to the fluorine, and the fluorine atom, ortho to the nitro group, work in concert to create a highly electron-deficient aromatic system, which is a prerequisite for facile nucleophilic aromatic substitution.[1] The primary point of divergence in reactivity stems from the electronic nature of the amide and carboxylic acid functionalities.
-
Carboxylic Acid (-COOH): The carboxylic acid group is a moderately deactivating group in the context of electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. In the context of nucleophilic aromatic substitution, the carboxylate anion (-COO⁻), which can form under basic conditions, is a stronger electron-donating group through resonance than the neutral -COOH group. However, under the neutral or acidic conditions often employed for SNAr, the -COOH group acts primarily as an electron-withdrawing group via induction.
-
Amide (-CONH₂): The amide group is also considered a deactivating group in electrophilic aromatic substitution. However, the nitrogen lone pair can participate in resonance with the aromatic ring, which can partially offset the inductive withdrawal of the carbonyl group. This makes the amide a less deactivating group compared to the carboxylic acid.[2] For SNAr reactions, this nuanced electronic effect can influence the electrophilicity of the carbon bearing the fluorine atom.
The predicted pKa for 3-fluoro-4-nitrobenzoic acid is approximately 3.08, indicating a moderately strong acid.[3] This acidity is an important consideration in reaction design, as the ionization state of the carboxylic acid will influence its electronic effect and solubility.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant reaction pathway for both molecules is the nucleophilic aromatic substitution of the fluorine atom. The presence of the strongly deactivating nitro group ortho and para to the fluorine leaving group is the primary driver for this reactivity.
Caption: Figure 1: Generalized mechanism for the SNAr reaction.
Based on the electronic properties of the amide and carboxylic acid groups, we can predict a difference in their SNAr reactivity. The carboxylic acid group is more electron-withdrawing than the amide group. Consequently, 3-fluoro-4-nitrobenzoic acid is expected to be more reactive towards nucleophiles in SNAr reactions than 3-fluoro-4-nitrobenzamide . The greater electron withdrawal by the -COOH group further polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thus lowering the activation energy of the rate-determining step.
Table 1: Predicted Relative Reactivity in SNAr with a Common Nucleophile (e.g., Piperidine)
| Compound | Key Electronic Effect of Functional Group | Predicted SNAr Rate | Rationale |
| 3-Fluoro-4-nitrobenzoic acid | Stronger inductive electron withdrawal | Faster | The -COOH group enhances the electrophilicity of the C-F bond and better stabilizes the Meisenheimer complex. |
| 3-Fluoro-4-nitrobenzamide | Weaker inductive electron withdrawal (with some resonance donation from N) | Slower | The -CONH₂ group is less effective at activating the ring for nucleophilic attack compared to -COOH. |
Experimental Protocol: Comparative SNAr with Piperidine
This protocol provides a framework for experimentally verifying the predicted difference in reactivity.
Materials:
-
3-Fluoro-4-nitrobenzoic acid
-
3-Fluoro-4-nitrobenzamide
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 3-fluoro-4-nitrobenzoic acid (1.0 eq) and 3-fluoro-4-nitrobenzamide (1.0 eq) in DMF.
-
Addition of Reagents: To each flask, add piperidine (1.2 eq) followed by potassium carbonate (2.0 eq).
-
Reaction Monitoring: Stir both reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). It is anticipated that the reaction with 3-fluoro-4-nitrobenzoic acid will proceed to completion more rapidly.
-
Work-up: Once the reactions are complete, pour the mixtures into water and extract with ethyl acetate. Wash the organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude products by column chromatography on silica gel to yield the respective piperidine-substituted products.
Caption: Figure 2: Experimental workflow for comparative SNAr.
Reactivity at the Carbonyl Group: A Clear Distinction
The reactivity of the carbonyl group in 3-fluoro-4-nitrobenzamide and 3-fluoro-4-nitrobenzoic acid differs significantly, following the established principles of carboxylic acid derivative reactivity.
3-Fluoro-4-nitrobenzoic Acid: A Versatile Precursor
The carboxylic acid can be readily converted into a variety of other functional groups.
-
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
-
Amidation: Can be converted to amides via activation to an acid chloride (e.g., with thionyl chloride or oxalyl chloride) followed by reaction with an amine.[2][4][5] Direct amidation with amines is also possible but typically requires high temperatures or coupling agents.
Experimental Protocol: Synthesis of 3-Fluoro-4-nitrobenzamide from 3-Fluoro-4-nitrobenzoic Acid
Materials:
-
3-Fluoro-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Aqueous ammonia (NH₄OH)
-
Ice
Procedure:
-
Acid Chloride Formation: Suspend 3-fluoro-4-nitrobenzoic acid (1.0 eq) in DCM. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.2 eq) at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of gas ceases.
-
Amidation: Cool the reaction mixture to 0 °C and slowly add it to a stirred solution of excess aqueous ammonia, maintaining the temperature below 10 °C.
-
Isolation: Stir the resulting slurry for 1-2 hours, then collect the precipitate by filtration. Wash the solid with cold water and dry under vacuum to yield 3-fluoro-4-nitrobenzamide.
3-Fluoro-4-nitrobenzamide: A More Stable Moiety
Amides are generally less reactive towards nucleophilic acyl substitution than carboxylic acids.
-
Hydrolysis: The hydrolysis of the amide to the corresponding carboxylic acid requires more forcing conditions, typically heating in the presence of strong acid or base. This relative stability can be advantageous in multi-step syntheses where the amide needs to remain intact while other transformations are carried out.
Table 2: Comparison of Reactivity at the Carbonyl Group
| Reaction | 3-Fluoro-4-nitrobenzoic Acid | 3-Fluoro-4-nitrobenzamide |
| Esterification | Readily undergoes Fischer esterification with alcohols and an acid catalyst. | Not directly applicable. |
| Amidation | Requires activation (e.g., to acid chloride) for efficient reaction with amines at room temperature. | Already an amide. |
| Hydrolysis | N/A | Requires strong acid or base and heat to hydrolyze back to the carboxylic acid. |
Conclusion: Strategic Selection for Synthetic Success
The choice between 3-fluoro-4-nitrobenzamide and 3-fluoro-4-nitrobenzoic acid as a synthetic intermediate should be guided by the specific requirements of the target molecule and the overall synthetic strategy.
-
For enhanced SNAr reactivity , 3-fluoro-4-nitrobenzoic acid is the superior choice due to the stronger electron-withdrawing nature of the carboxylic acid group.
-
When a robust functional group that can withstand a variety of reaction conditions is needed , the greater stability of the amide in 3-fluoro-4-nitrobenzamide makes it the more suitable option.
-
For transformations involving the carbonyl group , the carboxylic acid offers a wider range of immediate synthetic possibilities, serving as a gateway to esters, amides, and other derivatives.
By understanding the fundamental principles governing the reactivity of these two valuable building blocks, researchers can make more informed decisions, leading to more efficient and successful synthetic endeavors.
References
-
Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. [Link]
-
Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]
-
An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. ResearchGate. [Link]
-
A general procedure for one pot synthesis of amides 1-19. Royal Society of Chemistry. [Link]
-
Why are amides intermediate in electrophilicity between esters and carboxylic acids? Chemistry Stack Exchange. [Link]
Sources
In the landscape of pharmaceutical and materials science, the detailed characterization of novel compounds is paramount to understanding their structure-activity relationships. 3-Fluoro-4-nitrobenzamide, a substituted aromatic amide, and its related compounds are of significant interest due to their potential applications stemming from the unique electronic properties conferred by the electron-withdrawing nitro and fluoro groups, alongside the hydrogen-bonding capabilities of the amide moiety. This guide provides a comprehensive overview of the spectroscopic techniques used to analyze 3-Fluoro-4-nitrobenzamide, offering a comparative framework based on data from closely related analogs. While a complete set of experimental spectra for 3-Fluoro-4-nitrobenzamide is not extensively published, this guide synthesizes established methodologies and data from similar compounds to provide a robust predictive and analytical workflow for researchers.
Introduction: The Importance of Spectroscopic Characterization
Spectroscopic analysis is an indispensable tool for the structural elucidation and quality control of synthesized chemical entities. For a molecule like 3-Fluoro-4-nitrobenzamide, techniques such as Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy provide a detailed fingerprint of its molecular architecture.
-
Vibrational Spectroscopy (FT-IR and FT-Raman) probes the vibrational modes of functional groups, offering direct evidence for the presence of the amide, nitro, and fluoro-substituted benzene ring. These techniques are complementary, as the selection rules for IR absorption and Raman scattering differ, providing a more complete vibrational picture.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) reveals the chemical environment of the hydrogen and carbon atoms, respectively. It is crucial for confirming the substitution pattern on the aromatic ring and the overall connectivity of the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of chromophores, such as the nitrobenzene moiety, results in characteristic absorption bands that are sensitive to the electronic environment.[2]
This guide will delve into the practical aspects of these techniques, presenting established protocols and interpreting the expected spectral features of 3-Fluoro-4-nitrobenzamide through a comparative analysis with its structural relatives.
Experimental Protocols: A Validated Approach
The following protocols are based on established methodologies for the analysis of aromatic nitro compounds and benzamide derivatives.[3][4]
-
FT-IR Spectroscopy :
-
The solid sample of the compound is mixed with spectroscopic grade potassium bromide (KBr) in a 1:100 ratio.
-
The mixture is then ground to a fine powder using an agate mortar and pestle.
-
A KBr pellet is prepared by compressing the powder under high pressure.
-
The FT-IR spectrum is recorded in the range of 4000–400 cm⁻¹ using a spectrometer with a resolution of at least 4 cm⁻¹.[4] The spectrum of a blank KBr pellet is used for background correction.
-
-
FT-Raman Spectroscopy :
-
The solid sample is placed in a sample holder.
-
The FT-Raman spectrum is recorded in the range of 4000–100 cm⁻¹ using a spectrometer equipped with a near-infrared (NIR) laser source, typically a Nd:YAG laser operating at 1064 nm, to minimize fluorescence.[4][5]
-
A sufficient number of scans are co-added to achieve a good signal-to-noise ratio.
-
-
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).
-
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
Standard pulse sequences are used for acquiring one-dimensional spectra. For ¹³C NMR, proton broadband decoupling is employed to simplify the spectrum.[6]
-
A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol).
-
The UV-Vis absorption spectrum is recorded over a range of 200–800 nm using a dual-beam spectrophotometer.
-
The solvent is used as a reference. The concentration is adjusted to obtain absorbance values within the linear range of the instrument (typically 0.1–1.0).
Predicted and Comparative Spectroscopic Analysis
The following sections provide a detailed interpretation of the expected spectroscopic features of 3-Fluoro-4-nitrobenzamide, drawing comparisons with structurally related molecules.
The FT-IR and FT-Raman spectra are expected to be rich in information, with characteristic bands for the amide, nitro, and fluoro-substituted aromatic moieties.
Table 1: Comparative Vibrational Frequencies (cm⁻¹) of 3-Fluoro-4-nitrobenzamide and Related Compounds
| Vibrational Mode | 4-Nitrobenzamide[7] | o-Nitrobenzamide[4] | 4-Fluoro-3-nitrobenzoic acid[8] | Predicted for 3-Fluoro-4-nitrobenzamide |
| N-H Stretching (asym/sym) | ~3400 / ~3200 | ~3400 / ~3200 | - | ~3400 / ~3200 |
| C=O Stretching (Amide I) | ~1680 | ~1670 | - | ~1670-1690 |
| N-H Bending (Amide II) | ~1620 | ~1610 | - | ~1610-1630 |
| NO₂ Stretching (asym) | ~1530 | ~1540 | ~1540 | ~1530-1550 |
| NO₂ Stretching (sym) | ~1350 | ~1350 | ~1350 | ~1340-1360 |
| C-F Stretching | - | - | ~1250 | ~1240-1260 |
-
Amide Group Vibrations : The N-H stretching vibrations are expected to appear as two distinct bands in the 3400-3200 cm⁻¹ region. The C=O stretching (Amide I band) should be a strong absorption around 1670-1690 cm⁻¹. The N-H bending (Amide II band) is anticipated in the 1610-1630 cm⁻¹ range. These predictions are based on the well-characterized spectra of other benzamides.[4][7]
-
Nitro Group Vibrations : The nitro group will exhibit strong characteristic absorptions. The asymmetric stretching vibration is expected between 1530-1550 cm⁻¹, while the symmetric stretch should appear in the 1340-1360 cm⁻¹ region. These assignments are consistent with data from various nitroaromatic compounds.[5][9]
-
C-F and Aromatic Vibrations : A band corresponding to the C-F stretching vibration is predicted to be in the 1240-1260 cm⁻¹ region. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring will appear in the 1600-1400 cm⁻¹ range.
The ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern of the aromatic ring. The electron-withdrawing nature of the nitro and fluoro groups, along with the amide group, will significantly influence the chemical shifts.
¹H NMR Predictions:
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. Due to the ortho, meta, and para relationships with the substituents, a complex splitting pattern (doublets and doublets of doublets) is anticipated.
-
The proton ortho to the nitro group is expected to be the most deshielded, appearing at the highest chemical shift (likely > 8.0 ppm).
-
The proton ortho to the amide group will also be deshielded.
-
The fluorine atom will cause through-bond J-coupling with the adjacent protons, further complicating the splitting patterns.
¹³C NMR Predictions:
The ¹³C NMR spectrum should display seven signals: six for the aromatic carbons and one for the carbonyl carbon of the amide group.
-
The carbonyl carbon is expected to resonate in the range of 165-170 ppm.[10]
-
The carbon atom attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JC-F) and will be significantly deshielded.
-
The carbon atom attached to the nitro group (C-NO₂) will also be deshielded.
-
The other aromatic carbons will have chemical shifts influenced by the combined electronic effects of the three substituents.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) for Key Carbons
| Carbon | 4-Nitrobenzamide[7] | 4-Fluorobenzoic Acid[11] | Predicted for 3-Fluoro-4-nitrobenzamide |
| C=O | ~167 | ~167 | ~165-170 |
| C-NO₂ | ~150 | - | ~148-152 |
| C-F | - | ~165 (¹JC-F) | ~150-155 (¹JC-F) |
| C-CONH₂ | ~141 | ~128 | ~135-140 |
The UV-Vis spectrum of 3-Fluoro-4-nitrobenzamide is expected to be dominated by the electronic transitions of the nitrobenzene chromophore. Conjugation of the nitro group with the aromatic ring typically results in strong absorption bands.
-
A strong absorption band corresponding to the π → π* transition of the aromatic system is expected in the 250-280 nm range.
-
A weaker n → π* transition associated with the nitro group may also be observed at longer wavelengths, potentially as a shoulder on the main absorption band.
The exact position and intensity of these bands will be influenced by the solvent polarity and the electronic interplay between all three substituents.
Conclusion
The spectroscopic analysis of 3-Fluoro-4-nitrobenzamide requires a multi-technique approach to fully elucidate its structure. While direct experimental data may be sparse in the public domain, a thorough understanding of the spectroscopic properties of related compounds provides a powerful predictive tool. By following the experimental protocols outlined and utilizing the comparative data presented, researchers can confidently identify and characterize 3-Fluoro-4-nitrobenzamide and similar molecules. The interplay of the amide, nitro, and fluoro substituents creates a unique spectroscopic fingerprint that, when properly interpreted, provides unequivocal structural confirmation. This guide serves as a foundational resource for scientists and drug development professionals working with this important class of compounds.
References
- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. (2021-11-19). Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8603099/
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ResearchGate. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Available from: [Link]
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Thieme. (n.d.). 13C NMR Spectroscopy. Available from: [Link]
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ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Available from: [Link]
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PubChem. (n.d.). 3-Fluoro-4-nitrobenzonitrile. Available from: [Link]
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NIST. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Available from: [Link]
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Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Available from: [Link]
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ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... Available from: [Link]
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Muthayammal College of Arts and Science. (n.d.). 61 NMR AND VIBRATIONAL SPECTROSCOPIC (IR AND RAMAN) ANALYSIS OF o- NITROBENZAMIDE. Available from: [Link]
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PubChem. (n.d.). 4-Nitrobenzamide. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Available from: [Link]
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Wiley Online Library. (2008-07-21). Vibrational spectroscopic studies and DFT calculations of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. Available from: [Link]
-
International Journal of Medical Research and Pharmaceutical Sciences. (n.d.). REVIEW IN (NMR and UV-VIS) SPECTRA. Available from: [Link]
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- 3. biosynth.com [biosynth.com]
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- 7. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. rsc.org [rsc.org]
Technical Guide: Purity Assessment of Synthesized 3-Fluoro-4-nitrobenzamide
Executive Summary: The Analytical Challenge
3-Fluoro-4-nitrobenzamide (CAS: N/A for specific isomer, often derivative of CAS 403-29-2 acid) is a critical intermediate in the synthesis of androgen receptor antagonists like Enzalutamide . Its purity is non-negotiable; impurities here—specifically the hydrolyzed acid (3-fluoro-4-nitrobenzoic acid) or regioisomers (2-fluoro-4-nitrobenzamide)—drastically reduce the yield of subsequent cyclization steps (e.g., reaction with isothiocyanates).
While HPLC-UV remains the gold standard for routine QC due to its sensitivity to trace impurities (<0.05%), Quantitative NMR (qNMR) has emerged as a superior method for establishing absolute purity (potency) without requiring expensive, pre-qualified reference standards. This guide objectively compares these methodologies to help you select the optimal workflow.
Method Comparison Matrix
The following table contrasts the three primary analytical approaches based on experimental data and laboratory throughput.
| Feature | HPLC-UV (Reverse Phase) | qNMR (Internal Standard) | DSC / Melting Point |
| Primary Utility | Trace impurity profiling & routine QC | Absolute assay (Potency) determination | Quick qualitative check |
| Accuracy | High (Relative to standard) | High (Absolute, <1% uncertainty) | Low (Qualitative only) |
| Specificity | Excellent (Separates isomers) | Good (If peaks do not overlap) | Poor (Eutectic depression only) |
| Limit of Detection | < 0.05% (w/w) | ~0.5% (w/w) | N/A |
| Sample Prep Time | 15–20 mins | 5–10 mins | 5 mins |
| Reference Standard | Required (Must be high purity) | Not Required (Uses generic IS) | N/A |
| Critical Limitation | Requires response factors for impurities | Lower sensitivity for trace impurities | Cannot identify what the impurity is |
Deep Dive: Experimental Protocols
A. The Gold Standard: RP-HPLC Protocol
Why this method? The 3-fluoro-4-nitrobenzoic acid impurity is highly polar. A standard C18 column with an acidic mobile phase is required to suppress ionization (keeping the acid protonated), ensuring it retains on the column rather than eluting in the void volume.
Instrument: Agilent 1260 Infinity II or equivalent Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18.
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7)
-
Solvent B: Acetonitrile (HPLC Grade)
Gradient Program:
| Time (min) | % Solvent B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5 | 1.0 |
| 10.0 | 60 | 1.0 |
| 12.0 | 90 | 1.0 |
| 15.0 | 5 | 1.0 |
Detection: UV at 254 nm (Strong absorption by nitro-aromatic moiety). Injection Volume: 5 µL. Sample Diluent: 50:50 Water:Acetonitrile.
Expected Retention Order:
-
3-Fluoro-4-nitrobenzoic acid (Hydrolysis impurity) – Elutes early (~3-4 min).
-
3-Fluoro-4-nitrobenzamide (Target) – Elutes mid-run (~7-8 min).
-
3-Fluoro-4-nitrobenzonitrile (Precursor) – Elutes late (if present).
B. The Absolute Validator: qNMR Protocol
Why this method? When synthesizing a novel batch without a certified reference standard, HPLC only gives "area %," which ignores solvent content and inorganic salts. qNMR provides the true weight % (potency).
Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker Avance). Solvent: DMSO-d6 (Crucial for solubility of nitro-aromatics). Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1]
-
Rationale: Maleic acid has a sharp singlet at ~6.3 ppm, which sits in a "silent region" for benzamides, avoiding overlap with aromatic protons (7.5–8.5 ppm) or amide protons.
Protocol:
-
Weigh ~10 mg of 3-Fluoro-4-nitrobenzamide (Analyte) directly into an NMR tube (Precision: ±0.01 mg).
-
Weigh ~5 mg of Maleic Acid (IS) into the same tube.
-
Dissolve in 0.6 mL DMSO-d6.
-
Acquisition Parameters:
-
Pulse angle: 90°[2]
-
Relaxation delay (D1): 60 seconds (Critical: Must be 5x T1 to ensure full relaxation for quantification).
-
Scans: 16 or 32.
-
Calculation:
Where
Impurity Profiling & Decision Logic
The synthesis of this amide typically involves the hydrolysis of 3-fluoro-4-nitrobenzonitrile or the amidation of 3-fluoro-4-nitrobenzoic acid. Each route introduces specific risks.
Key Impurities to Watch:
-
Regioisomer (2-Fluoro-4-nitrobenzamide): Hardest to separate. Requires slower HPLC gradient (0.5% B/min change).
-
Hydrolysis Product (Acid): Indicates moisture ingress during storage.
-
Thionyl Chloride/DMF adducts: If synthesized via acid chloride; detectable via LC-MS.
Workflow Visualization
The following diagram illustrates the decision tree for assessing a crude synthesized batch.
Figure 1: Analytical decision matrix for validating 3-Fluoro-4-nitrobenzamide purity prior to downstream application.
References
-
Liu, J., et al. (2014). An improved and practical route for the synthesis of enzalutamide and potential impurities study.[3][4] Research on Chemical Intermediates.[4]
-
BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene.
-
Sigma-Aldrich. (2023). Certified Reference Materials for Quantitative NMR (qNMR).[1][5]
-
Allmpus Laboratories. (2023).[6] Enzalutamide Impurity Profiling and Standards.[4]
-
Quest Journals. (2015). Novel analytical method development and validation of fluoroquinolone intermediates. Journal of Research in Pharmaceutical Science.
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- 3. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 6. allmpus.com [allmpus.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Fluoro-4-nitrobenzamide Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the benzamide scaffold represents a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity. The strategic functionalization of this core allows for the fine-tuning of pharmacological properties, a central tenet of modern drug discovery. This guide focuses on a particularly compelling variant: the 3-fluoro-4-nitrobenzamide core. The deliberate placement of a fluorine atom and a nitro group on the benzamide ring creates a unique electronic and steric profile, making its analogs promising candidates for targeted therapies, particularly in oncology.
The exploration of 3-fluoro-4-nitrobenzamide analogs is often linked to the inhibition of Poly (ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair.[1][2] In cancer cells with existing DNA repair deficiencies, such as those with BRCA mutations, inhibiting PARP leads to a synthetic lethality, making PARP inhibitors a powerful class of anticancer agents.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-fluoro-4-nitrobenzamide analogs, offering insights into how specific molecular modifications influence biological activity. We will dissect the roles of the core functional groups, compare the scaffold to established alternatives, and provide actionable experimental protocols for synthesis and evaluation.
Dissecting the Core: A Causality-Driven SAR Analysis
Understanding the SAR of this scaffold requires an appreciation for the contribution of each component. The biological activity of these analogs is not merely a sum of their parts but a result of the intricate interplay between the benzamide core, its substituents, and the target's binding pocket.
The Benzamide Pharmacophore: The Anchor
The benzamide group itself is the foundational anchor. The amide N-H and carbonyl oxygen are potent hydrogen bond donors and acceptors, respectively. In the context of enzyme inhibition, this moiety frequently forms a critical hydrogen bond network with amino acid residues in the active site, securing the inhibitor's orientation and contributing significantly to binding affinity.
The 3-Fluoro Substituent: The Modulator
The introduction of a fluorine atom at the 3-position is a strategic decision rooted in established medicinal chemistry principles.
-
Metabolic Stability: Fluorine substitution can block positions susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life in vivo.[4]
-
Binding Affinity: Fluorine is highly electronegative and can engage in favorable electrostatic and dipole-dipole interactions within a protein's binding pocket. It can also modulate the acidity of adjacent protons, potentially strengthening key hydrogen bonds.
-
Conformational Control: The small size of fluorine means it rarely introduces significant steric hindrance, yet its electronic influence can subtly alter the preferred conformation of the molecule, pre-organizing it for optimal target binding.
The 4-Nitro Group: The Potentiator
The nitro group (NO₂) at the 4-position is a strong electron-withdrawing group that profoundly influences the molecule's properties.
-
Enhanced Biological Activity: The nitro group is a well-known pharmacophore in its own right, contributing to a wide array of biological activities, including antimicrobial and antitumor effects.[5][6] Its presence can generate free radicals within target cells, leading to oxidative stress and cytotoxicity.[5]
-
Target Interactions: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional interaction points with the biological target. This feature is crucial for the potency of many PARP inhibitors.
-
Electronic Modulation: By withdrawing electron density from the aromatic ring, the nitro group can enhance the hydrogen-bonding capability of the amide N-H and influence the overall electronic complementarity of the molecule with its target.
Visualizing the Core SAR Principles
The following diagram illustrates the key functional contributions of the 3-fluoro-4-nitrobenzamide scaffold.
Caption: Logical relationship between structural features and their functional roles.
Comparative Analysis: Performance vs. Alternatives
The most relevant comparators for novel 3-fluoro-4-nitrobenzamide analogs are existing PARP inhibitors used in clinical settings. While direct, head-to-head experimental data is proprietary and context-dependent, we can draw comparisons based on their core structures and mechanisms.
| Inhibitor Class | Core Scaffold | Key Interaction Moiety | Known Advantages | Potential for Improvement with 3-F-4-N-Benzamide |
| Phthalazinones (e.g., Olaparib) | Phthalazinone | The lactam ring mimics the nicotinamide ribose of NAD+. | High potency, clinically validated.[2][7] | The 3-fluoro-4-nitrobenzamide scaffold may offer a different vector for substituents, potentially accessing new binding pockets or improving selectivity against different PARP isoforms. |
| Indazole Carboxamides (e.g., Niraparib) | Indazole | The indazole ring and carboxamide provide key H-bonds. | High potency, good oral bioavailability.[2][7] | Fluorine substitution could enhance metabolic stability compared to some positions on the indazole ring. |
| Benzimidazole Carboxamides (e.g., Rucaparib) | Benzimidazole | The benzimidazole core interacts with the nicotinamide binding site. | Clinically effective, particularly in BRCA-mutant cancers.[1][2] | The 3-fluoro-4-nitrobenzamide offers a distinct electronic profile which may lead to altered selectivity or overcome certain resistance mechanisms. |
| 3-Fluoro-4-Nitrobenzamides | Substituted Benzene | The benzamide and nitro groups are critical for interaction. | Potential for novel intellectual property, tunable electronics via the nitro group, and enhanced metabolic stability from the fluorine atom. | N/A |
SAR of Analogs: The Impact of R-Group Substitution
Systematic modification of the substituent attached to the amide nitrogen (the "R-group") is the primary strategy for optimizing the potency and selectivity of this scaffold.[8] A study on novel 4-substituted-3-nitrobenzamide derivatives provides a valuable dataset for understanding these relationships in an anticancer context.[9]
Table of SAR for 4-Substituted-3-Nitrobenzamide Analogs Against Cancer Cell Lines (Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives, which serves as a close proxy for the target scaffold)[9]
| Compound ID (Example) | R-Group (Substitution at Amide Nitrogen) | Activity (GI₅₀, µM) vs. MDA-MB-435 | Activity (GI₅₀, µM) vs. HL-60 | SAR Insights |
| 4a | 4-Fluorobenzyl | 2.111 | 1.904 | The presence of a substituted benzyl group is well-tolerated and shows potent activity.[9] |
| 4g | 2,4-Dichlorobenzyl | 1.008 | 3.778 | Dichlorination on the benzyl ring significantly increases potency against the MDA-MB-435 breast cancer line, suggesting a favorable interaction in a hydrophobic pocket.[9] |
| 4l | 3-Pyridylmethyl | 3.586 | 2.338 | Introduction of a heterocyclic ring like pyridine maintains good activity, offering opportunities for modulating solubility and pharmacokinetic properties.[9] |
| 4n | 2-Thienylmethyl | 2.053 | 1.993 | A five-membered heterocyclic ring like thiophene is also highly effective, indicating flexibility in the receptor's accommodating space.[9] |
Key Takeaways from R-Group Modifications:
-
Aromatic/Heterocyclic Groups are Favorable: Linking the amide to an aromatic or heterocyclic ring system via a methylene bridge appears to be a highly successful strategy.
-
Substitution on the Aromatic R-Group Matters: Halogenation (e.g., chloro, fluoro) on the terminal aromatic ring can significantly enhance potency, likely by improving hydrophobic interactions or engaging in halogen bonding.[9]
-
Steric and Electronic Tuning: The variety of active analogs (e.g., 4g, 4l, 4n) demonstrates that both the electronic nature and the steric bulk of the R-group can be varied to optimize activity against different cell lines, suggesting opportunities for developing selective agents.[9]
Experimental Protocols: From Synthesis to Biological Validation
A core principle of trustworthy science is reproducible methodology. The following protocols provide a self-validating framework for the synthesis and evaluation of 3-fluoro-4-nitrobenzamide analogs.
Protocol 1: General Synthesis of 3-Fluoro-4-nitrobenzamide Analogs
This protocol describes a standard Schotten-Baumann reaction for amide bond formation, a reliable and high-yielding method.[10]
Objective: To synthesize an N-substituted-3-fluoro-4-nitrobenzamide analog from 3-fluoro-4-nitrobenzoyl chloride and a primary amine.
Materials:
-
3-Fluoro-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Appropriate primary amine (R-NH₂) (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, dropping funnel, ice bath
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
In a fume hood, suspend 3-fluoro-4-nitrobenzoic acid (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux gently for 2-3 hours until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess thionyl/oxalyl chloride under reduced pressure to obtain the crude 3-fluoro-4-nitrobenzoyl chloride. Caution: This intermediate is moisture-sensitive.
-
-
Amide Coupling:
-
Dissolve the desired primary amine (R-NH₂) (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask and cool to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the amine solution over 15-20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-16 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC).[10]
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure analog.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
-
Protocol 2: Sulforhodamine B (SRB) Cell Proliferation Assay
This protocol details a common and robust method for evaluating the in vitro anticancer activity of synthesized compounds.[9]
Objective: To determine the concentration of an analog that inhibits the growth of a cancer cell line by 50% (GI₅₀).
Materials:
-
Cancer cell lines (e.g., MDA-MB-435, HL-60)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Synthesized benzamide analogs (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control.
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4 °C to fix the cells.
-
Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.
-
-
Staining and Measurement:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.
-
Workflow Visualization
The following diagram outlines the integrated workflow from compound design to SAR determination.
Caption: Integrated workflow from analog synthesis to SAR analysis.
Conclusion and Future Directions
The 3-fluoro-4-nitrobenzamide scaffold is a highly promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. The strategic inclusion of the 3-fluoro and 4-nitro groups provides a robust starting point, offering enhanced metabolic stability and potent biological activity. Our analysis demonstrates that the key to unlocking the full potential of this scaffold lies in the systematic exploration of diverse substituents on the amide nitrogen. Aromatic and heterocyclic R-groups have proven particularly effective, with further potency gains achievable through substitution on these terminal rings.
By employing the robust synthetic and biological evaluation protocols outlined in this guide, researchers can efficiently generate and test new analogs, building a comprehensive understanding of the SAR. Future work should focus on expanding the diversity of the R-groups, exploring bioisosteric replacements for the nitro group to modulate safety profiles, and conducting in vivo studies on the most promising candidates. This iterative, data-driven approach will be crucial for translating the potential of these fascinating molecules into next-generation targeted therapies.
References
-
Research and Reviews. (n.d.). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]
- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidyl benzamides SAR: bicyclic amine modifications. Retrieved from [Link]
-
YouTube. (2018). PARP inhibitors – a cancer drug discovery story | Professor Ruth Plummer FMedSci. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Retrieved from [Link]
-
PubMed. (2024). PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer. Retrieved from [Link]
-
YouTube. (2024). PARP Inhibitors: 2023 Updates. Retrieved from [Link]
-
Journal of Hematology Oncology Pharmacy. (n.d.). Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Retrieved from [Link]
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A Comparative Guide to the Characterization of 3-Fluoro-4-nitrobenzamide by HPLC and GC-MS
For researchers, scientists, and drug development professionals, the accurate characterization of active pharmaceutical ingredients (APIs) and intermediates is paramount. 3-Fluoro-4-nitrobenzamide, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its purity, stability, and overall quality. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive characterization of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate technique for your specific analytical needs.
Physicochemical Properties of 3-Fluoro-4-nitrobenzamide
A thorough understanding of the analyte's physicochemical properties is the foundation for developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₅FN₂O₃ | [1] |
| Molecular Weight | 184.13 g/mol | [1] |
| Melting Point | 172 °C | [2] |
| Boiling Point (Predicted) | 329.5 ± 32.0 °C | [2] |
| Density (Predicted) | 1.482 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 14.48 ± 0.50 | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and methanol. | [3] |
The high melting and predicted boiling points of 3-Fluoro-4-nitrobenzamide suggest that it is a thermally stable compound, making it amenable to both HPLC and GC analysis. Its solubility in common organic solvents simplifies sample preparation for both techniques.
High-Performance Liquid Chromatography (HPLC) for the Analysis of 3-Fluoro-4-nitrobenzamide
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for the routine quality control of 3-Fluoro-4-nitrobenzamide.[4] The presence of the nitroaromatic chromophore in the molecule allows for sensitive detection using a UV-Vis detector.
Proposed HPLC Method
The following method is a robust starting point for the analysis of 3-Fluoro-4-nitrobenzamide, developed based on the analysis of structurally similar aromatic amines and nitro compounds.[5][6]
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid | A mixture of acetonitrile and water allows for the fine-tuning of the analyte's retention time. The addition of formic acid helps to ensure good peak shape by suppressing the ionization of any residual silanol groups on the stationary phase. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV-Vis Diode Array Detector (DAD) | A DAD allows for the monitoring of multiple wavelengths simultaneously, which is useful for purity analysis and method development. |
| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. The nitro group is also a strong chromophore in this region. |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Accurately weigh approximately 10 mg of 3-Fluoro-4-nitrobenzamide reference standard and dissolve it in 100 mL of the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing 3-Fluoro-4-nitrobenzamide in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Run: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and samples and record the chromatograms.
-
Data Analysis: Identify the peak corresponding to 3-Fluoro-4-nitrobenzamide based on its retention time. Quantify the analyte by constructing a calibration curve from the peak areas of the standards.
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and a spiked sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS) for the Characterization of 3-Fluoro-4-nitrobenzamide
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, providing a high degree of certainty in compound identification.[8] Given the thermal stability of 3-Fluoro-4-nitrobenzamide, GC-MS is a viable and powerful technique for its characterization, especially for identifying impurities.
Proposed GC-MS Method
This proposed method is based on general principles for the analysis of nitroaromatic compounds.[9][10]
| Parameter | Recommended Condition | Justification |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column that provides good separation for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that is compatible with mass spectrometry. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (10:1) | A split injection is suitable for the analysis of relatively concentrated samples and helps to prevent column overload. |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature program that allows for the separation of the analyte from potential impurities with different boiling points. |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temperature | 230 °C | A standard ion source temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI is a hard ionization technique that produces a reproducible fragmentation pattern, which is useful for library matching and structural elucidation. |
| Mass Analyzer | Quadrupole | A common and robust mass analyzer for routine analysis. |
| Scan Range | 50 - 350 m/z | A scan range that covers the molecular ion and expected fragments of the analyte. |
Experimental Protocol: GC-MS Analysis
-
Standard and Sample Preparation: Dissolve the reference standard and sample in a suitable volatile solvent, such as acetone or ethyl acetate, to a concentration of approximately 100 µg/mL.
-
GC-MS Run: Inject the prepared solutions into the GC-MS system.
-
Data Analysis: The resulting total ion chromatogram (TIC) will show peaks corresponding to the separated compounds. The mass spectrum of the peak corresponding to 3-Fluoro-4-nitrobenzamide can be compared to a spectral library for confirmation. The fragmentation pattern can also be analyzed to provide structural information.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Sensitivity | Good sensitivity with UV detection. | Excellent sensitivity, especially in selected ion monitoring (SIM) mode. |
| Selectivity | Good selectivity based on chromatographic separation. | Very high selectivity due to both chromatographic separation and mass-based detection. |
| Identification | Primarily based on retention time, co-injection with a standard is often required for confirmation. | Confident identification based on both retention time and mass spectrum (fragmentation pattern). |
| Sample Throughput | Generally higher throughput for routine quantitative analysis. | Can be slower due to longer run times and more complex data analysis. |
| Instrumentation Cost | Lower initial and operational costs. | Higher initial and operational costs. |
For the routine quality control and quantification of 3-Fluoro-4-nitrobenzamide, HPLC with UV detection is often the more practical and cost-effective choice. However, for impurity profiling, structural elucidation, and confirmatory analysis, the superior selectivity and identification capabilities of GC-MS are invaluable.
Alternative Analytical Techniques
While HPLC and GC-MS are the most common techniques, other methods can also be employed for the analysis of nitroaromatic compounds:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of complex mixtures and for obtaining molecular weight information on non-volatile compounds.[11]
-
Gas Chromatography with Electron Capture Detection (GC-ECD): The nitro group is strongly electronegative, making GC-ECD a highly sensitive technique for the detection of nitroaromatic compounds.[9]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and can be an alternative to HPLC for the analysis of charged or polar compounds.
Visualization of Analytical Workflows
Caption: Workflow for the HPLC analysis of 3-Fluoro-4-nitrobenzamide.
Caption: Workflow for the GC-MS analysis of 3-Fluoro-4-nitrobenzamide.
Conclusion
Both HPLC and GC-MS are powerful techniques for the characterization of 3-Fluoro-4-nitrobenzamide. The choice between them depends on the specific analytical goal. For routine purity and assay determination, a validated HPLC-UV method offers a reliable, robust, and cost-effective solution. For in-depth impurity profiling, definitive identification, and structural elucidation, the unparalleled selectivity and sensitivity of GC-MS make it the superior choice. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate analytical strategy to ensure the quality and integrity of their materials.
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Ningbo Inno Pharmchem Co., Ltd. Understanding 3-Fluoro-4-nitrobenzaldehyde: Properties, Applications, and Sourcing. [Link]
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-
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A Senior Application Scientist's Comparative Guide to Cytotoxicity Assays for 3-Fluoro-4-nitrobenzamide Derivatives
Introduction: The Imperative for Rigorous Cytotoxicity Profiling
In the landscape of contemporary drug discovery, small molecules built upon scaffolds like 3-Fluoro-4-nitrobenzamide are of significant interest. The presence of a nitro group and a fluorine atom imparts unique electronic properties that can be exploited for therapeutic benefit, often in oncology.[1] However, these same features can introduce cytotoxic liabilities. The nitroaromatic structure, for instance, can be a substrate for cellular reductases, potentially leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[2][3] Therefore, a robust and nuanced assessment of cytotoxicity is not merely a regulatory checkpoint but a fundamental step in understanding a compound's mechanism of action and therapeutic window.
This guide provides an in-depth comparison of common in vitro cytotoxicity assays, offering the technical rationale and field-proven insights necessary for selecting the most appropriate methods for evaluating 3-Fluoro-4-nitrobenzamide derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that the data generated is both accurate and contextually meaningful. All methodologies are presented in accordance with international standards for in vitro cytotoxicity testing, such as ISO 10993-5.[4][5][6]
Core Principles: What Are We Actually Measuring?
Cytotoxicity is not a monolithic event. It is the culmination of various cellular processes leading to cell death, which can occur through different mechanisms such as necrosis or apoptosis. The choice of assay dictates which aspect of this process you are measuring. A comprehensive evaluation often requires a multi-assay approach to build a complete picture of a compound's cellular impact. Many anticancer drugs, for example, are specifically designed to induce apoptosis; therefore, assays that only measure cell viability may not distinguish between desired cytotoxic effects and unintended growth inhibition.[7]
Below is a logical workflow for assessing the cytotoxicity of a novel compound.
Caption: General workflow for cytotoxicity assessment of novel compounds.
Comparison of Key Cytotoxicity Assay Methodologies
The selection of an appropriate assay is contingent on the specific question being asked. Are you performing a high-throughput screen to identify hits, or are you delineating the specific death pathway induced by a lead compound?
Metabolic Viability Assays: The MTT Assay
The MTT assay is a widely used colorimetric method for assessing cell viability by measuring metabolic activity.[8] It is often a first-pass screening tool due to its simplicity and cost-effectiveness.
-
Principle of Causality: This assay relies on the assumption that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9][10] The quantity of formazan, measured by absorbance, is considered proportional to the number of viable cells.[10]
-
Expert Insight: It is crucial to remember that MTT is an indirect measure of cell number. It measures mitochondrial health. A compound could inhibit mitochondrial function without immediately killing the cell, leading to a misleadingly low viability reading. Conversely, compounds that alter the cellular redox state can interfere with the MTT reduction, creating artifacts.[10]
Membrane Integrity Assays: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a direct measure of cytotoxicity based on the loss of plasma membrane integrity, a hallmark of necrosis.
-
Principle of Causality: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[11] The assay quantifies this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[12] The amount of color is directly proportional to the number of lysed cells.
-
Expert Insight: Unlike MTT, the LDH assay directly quantifies cell death. This makes it a more direct indicator of cytotoxic events. Furthermore, a modified LDH protocol can be used to distinguish between cell death and simple growth inhibition, providing more nuanced data from a single assay plate.[13] This is particularly valuable when you need to know if your compound is cytostatic or cytotoxic.
Apoptosis-Specific Assays: Caspase Activity
Since many oncology drugs are designed to induce apoptosis, assays that specifically measure hallmarks of this programmed cell death pathway are essential for mechanistic studies.[7][14] Caspases are a family of proteases that are central executioners of apoptosis.[15]
-
Principle of Causality: Caspase-3 is a key effector caspase. Caspase activity assays utilize a specific peptide substrate (e.g., DEVD for caspase-3) conjugated to a reporter molecule (a chromophore or fluorophore).[16] When caspase-3 is activated in apoptotic cells, it cleaves the substrate, releasing the reporter molecule and generating a measurable signal.[16]
-
Expert Insight: Measuring caspase activation provides definitive evidence that apoptosis is occurring. It is an early-to-mid stage indicator of apoptosis.[17] A positive result in a caspase assay, coupled with a positive LDH result, can help differentiate between primary apoptosis and secondary necrosis.
Mechanistic Assays: Reactive Oxygen Species (ROS) Detection
Given the chemical nature of 3-Fluoro-4-nitrobenzamide derivatives, assessing the induction of oxidative stress is a logical step in understanding their cytotoxic mechanism.
-
Principle of Causality: Cellular ROS, such as hydrogen peroxide and superoxide, are produced during normal metabolism but can cause significant damage to DNA, proteins, and lipids when present in excess.[3] ROS assays typically use cell-permeable fluorescent probes, like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which become highly fluorescent upon oxidation by ROS.[18]
-
Expert Insight: An increase in ROS production in response to compound treatment strongly suggests that oxidative stress is a contributing factor to the observed cytotoxicity.[2] This information is vital for lead optimization, as it may be possible to modulate the compound's structure to reduce off-target ROS generation while retaining desired activity.
The diagram below illustrates where each assay type interrogates the cellular death process.
Caption: Cellular events measured by different cytotoxicity assays.
Data Summary: A Comparative Overview
| Assay Type | Principle | Endpoint Measured | Throughput | Pros | Cons |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[9] | Metabolic activity / Cell Viability.[8] | High | Inexpensive, simple, well-established.[8] | Indirect measure, prone to interference from redox-active compounds, end-point only.[10] |
| LDH Assay | Measurement of lactate dehydrogenase released from damaged cells.[11] | Membrane integrity / Necrotic Cell Death. | High | Direct measure of cytotoxicity, non-radioactive, can be multiplexed.[12] | May not detect early apoptosis, enzyme activity can be affected by serum components. |
| Caspase-3 Assay | Cleavage of a specific peptide substrate by activated caspase-3.[16] | Apoptosis (Enzyme Activity). | Medium-High | Specific for apoptosis, provides mechanistic insight.[7] | Requires cell lysis, transient signal, may miss non-caspase-dependent death. |
| ROS Assay | Oxidation of a cell-permeable fluorescent probe by reactive oxygen species.[18] | Intracellular Oxidative Stress. | High | Provides mechanistic insight, sensitive.[19] | Probes can auto-oxidize, signal can be transient, not a direct measure of cell death. |
Detailed Experimental Protocols
The following protocols are provided as a self-validating framework. Adherence to these detailed steps, including the specified controls, is critical for generating trustworthy and reproducible data.
Protocol 1: MTT Cell Viability Assay
Adapted from Carmichael et al., 1987 and commercial kit protocols.[9][20]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the 3-Fluoro-4-nitrobenzamide derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[20]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[9]
-
Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Express cell viability as a percentage of the vehicle-treated control and plot against compound concentration to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
Adapted from Creative Bioarray and other commercial kit protocols.[11]
-
Plate Setup: Seed cells as described in the MTT protocol (Step 1).
-
Compound Treatment: Treat cells with serial dilutions of the test compound as described in the MTT protocol (Step 2). It is essential to set up the following controls:[12]
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: LDH release due to the solvent.
-
Maximum Release Control: Add lysis solution (provided in most kits) to a set of untreated wells 1 hour before the end of the incubation to achieve 100% cell lysis.
-
Background Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired time at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and assay buffer). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background control reading from all other values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Protocol 3: Caspase-3 Colorimetric Assay
Adapted from MP Biomedicals and Sigma-Aldrich protocols.[21][22]
-
Induce Apoptosis: Seed 1-2 x 10^6 cells in appropriate culture plates or flasks. Treat with the 3-Fluoro-4-nitrobenzamide derivative at the desired concentration and for the desired time to induce apoptosis. Include an untreated control.
-
Cell Lysis:
-
Collect both adherent and suspension cells and centrifuge at 800 x g for 10 minutes.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.[16]
-
Incubate on ice for 10-30 minutes.[21]
-
Centrifuge at 12,000 rpm for 10-15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.[21]
-
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
Assay Plate Setup: In a 96-well plate, add 50-200 µg of protein from each cell lysate to separate wells. Adjust the volume of each well to ~85 µL with lysis buffer.
-
Substrate Addition: Add 10 µL of the Caspase-3 substrate (DEVD-pNA) to each well.[22]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or until a yellow color develops.[22]
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Conclusion and Recommendations
The evaluation of 3-Fluoro-4-nitrobenzamide derivatives demands a thoughtful and multi-faceted approach to cytotoxicity testing. No single assay can provide a complete picture.
-
For initial high-throughput screening, the MTT or LDH assays are recommended due to their simplicity and scalability. The LDH assay is often preferable as it is a more direct measure of cell death.[12]
-
For lead compounds that demonstrate significant cytotoxicity, follow-up mechanistic studies are imperative. A caspase-3 activity assay should be performed to determine if the observed cytotoxicity is mediated by apoptosis, a desirable mechanism for many anti-cancer agents.[23]
-
Given the chemical structure, a ROS production assay is highly recommended to investigate the role of oxidative stress in the compound's mechanism of action.
By integrating data from these distinct yet complementary assays, researchers can build a comprehensive cytotoxicity profile, enabling informed decisions in the drug development process and ultimately leading to the identification of safer and more effective therapeutic agents.
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Creative Bioarray. LDH Cytotoxicity Assay. [Link]
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NAMSA. Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. 2024. [Link]
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Yap, S. L., et al. Cytotoxic and acute toxicity studies of isoniazid derivatives. Drug Discoveries & Therapeutics. 2011. [Link]
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Chan, G. K., et al. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. 2013. [Link]
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Shahmoradi, S., et al. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health. 2021. [Link]
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Brunelle, J. K., & Zhang, B. Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates. 2010. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. [Link]
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Hnát, M., et al. Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. National Institutes of Health. 2016. [Link]
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MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]
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Ghafari, H., et al. Cytotoxicity and reactive oxygen species generation from aggregated carbon and carbonaceous nanoparticulate materials. National Institutes of Health. 2008. [Link]
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Biocompare. Choosing an Apoptosis Detection Assay. 2021. [Link]
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Mrakovcic, M., et al. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. PubMed Central. 2013. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
